Product packaging for Ethenyltriethoxysilane(Cat. No.:)

Ethenyltriethoxysilane

Cat. No.: B14754119
M. Wt: 187.29 g/mol
InChI Key: PZTUPFDPYTYCIR-UHFFFAOYSA-N
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Description

Ethenyltriethoxysilane (CAS 78-08-0), also known as vinyltriethoxysilane or VTES, is a key organosilicon compound with the molecular formula C8H18O3Si and a molecular weight of 190.31 g/mol . This colorless liquid has a density of approximately 0.903 g/mL and a boiling point of 160-161°C . Its structure features a hydrolyzable triethoxysilane group and a reactive vinyl (ethenyl) organofunctional group, which enables it to form durable bonds between organic and inorganic materials, making it an effective silane coupling agent . In research and development, this compound is primarily valued for its role as a co-monomer and cross-linking agent. It is used in the preparation of moisture-curing polymers, such as silane-crosslinked polyethylene, which is widely applied in cable insulation and sheathing, as well as for hot water and sanitary pipes . The vinyl group allows it to be incorporated into polymer chains like polyethylene and acrylics, while the ethoxy groups hydrolyze to form silanols that condense to create a stable, cross-linked network, significantly improving the material's properties . Furthermore, it serves as an efficient adhesion promoter for various mineral-filled polymers, enhancing mechanical and electrical properties, especially after exposure to moisture . It is also employed to pretreat glass, metal, or ceramic surfaces to improve the adhesion and durability of coatings and to enhance corrosion resistance . This chemical is moisture-sensitive and decomposes in contact with water . It is a flammable liquid with a flash point of 44°C (112°F) and must be handled with appropriate safety precautions, including keeping the container tightly closed and away from heat and sparks . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use, and is not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15O3Si B14754119 Ethenyltriethoxysilane

Properties

Molecular Formula

C8H15O3Si

Molecular Weight

187.29 g/mol

InChI

InChI=1S/C8H15O3Si/c1-4-9-7(10-5-2)8(12)11-6-3/h4-6H2,1-3H3

InChI Key

PZTUPFDPYTYCIR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C(OCC)[Si])OCC

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Ethenyltriethoxysilane

Established Synthetic Routes to Ethenyltriethoxysilane

Conventional Industrial Synthesis Approaches

The primary industrial-scale synthesis of this compound is achieved through the hydrosilylation of acetylene (B1199291) with triethoxysilane (B36694). This process is a cornerstone of the silicones industry, with related reactions producing millions of kilograms of products annually. scientificspectator.com The reaction involves the addition of the silicon-hydride bond of triethoxysilane across the carbon-carbon triple bond of acetylene.

This reaction is typically catalyzed by transition metal complexes, most commonly those containing platinum and rhodium. scientificspectator.comsigmaaldrich.com For instance, rhodium complexes such as Rh(acac)(CO)₂ have been shown to be highly effective catalysts, leading to yields of vinyltrialkoxysilanes in the range of 85-98%. rsc.org The general scheme for this reaction is as follows:

HC≡CH + HSi(OCH₂CH₃)₃ → H₂C=CHSi(OCH₂CH₃)₃

The selectivity of the reaction, leading to the desired α-vinylsilane, is a critical factor and can be influenced by the choice of catalyst and reaction conditions. scientificspectator.com While platinum catalysts are also widely used, research has shown that different metal catalysts can lead to varying stereoselectivity, particularly when using substituted acetylenes. rsc.org

Laboratory-Scale Preparations for Specific Research Objectives

In a laboratory setting, where the goal may be to produce this compound for specific research applications such as the development of functionalized materials, alternative synthetic routes are often employed. One of the most versatile methods is the Grignard reaction. sigmaaldrich.comresearchgate.netnih.gov This involves the reaction of a vinyl Grignard reagent, such as vinylmagnesium bromide, with tetraethoxysilane.

The Grignard reagent acts as a nucleophile, attacking the silicon atom of the tetraethoxysilane and displacing one of the ethoxy groups. researchgate.netacs.org The reaction must be carried out under anhydrous conditions as Grignard reagents are highly reactive towards protic solvents like water. nih.govacs.org

The general reaction is:

CH₂=CHMgBr + Si(OCH₂CH₃)₄ → H₂C=CHSi(OCH₂CH₃)₃ + MgBr(OCH₂CH₃)

This method offers a high degree of flexibility, allowing for the synthesis of a wide range of vinylsilanes by varying the Grignard reagent and the silicon-containing starting material. researchgate.net Laboratory procedures often involve the careful addition of the Grignard reagent to the silicon compound in an appropriate solvent like anhydrous diethyl ether or tetrahydrofuran. nih.govacs.org

Advanced Catalytic Systems in this compound Synthesis

Recent advances in catalysis have led to the development of more sophisticated and efficient methods for the synthesis of vinylsilanes, including this compound. These advanced systems offer improvements in terms of selectivity, functional group tolerance, and reaction conditions.

Photoredox Catalysis in Vinyl Silane (B1218182) Reactions

Photoredox catalysis has emerged as a powerful tool in organic synthesis, and its application to the formation of vinylsilanes has been an area of active research. rsc.org These reactions are driven by visible light, which excites a photocatalyst, initiating a single-electron transfer process. sigmaaldrich.com This can be used to generate radical intermediates that participate in the vinylsilane-forming reaction.

One notable application is the photoredox-catalyzed radical group transfer of vinyl silanes onto sp³ carbons. rsc.org While this method focuses on the functionalization of existing vinyl silanes, the underlying principles of using photoredox catalysis to mediate reactions involving silicon-containing compounds are highly relevant. For the synthesis of vinyl thioethers, a visible-light-induced photoredox/nickel dual catalysis system has been developed, demonstrating the potential for these methods in creating complex molecules under mild conditions. rsc.orgnih.gov The use of a photocatalyst, such as Ir(III) complexes, in conjunction with a co-catalyst can enable transformations that are not accessible through traditional thermal methods. sigmaaldrich.com

Transition Metal-Mediated Transformations

Beyond the conventional hydrosilylation catalysts, a wide array of transition metal-mediated transformations have been developed for the synthesis of vinylsilanes. These methods often offer superior control over regio- and stereoselectivity.

The Hiyama cross-coupling reaction , which involves the coupling of an organosilicon compound with an organic halide in the presence of a palladium catalyst, is a versatile method for forming carbon-carbon bonds and can be adapted for carbon-silicon bond formation. scientificspectator.com This reaction is valued for its use of non-toxic and stable organosilane reagents. researchgate.net

Nickel-catalyzed cross-electrophile coupling reactions have also been developed for the synthesis of vinylsilanes from vinyl electrophiles and chlorosilanes. organic-chemistry.org These reactions proceed under mild, non-basic conditions and exhibit broad substrate scope and functional group tolerance. organic-chemistry.org

Other transition metals that have been successfully employed in vinylsilane synthesis include:

Copper: Copper-catalyzed silylation of alkenes with silanes provides an efficient and stereoselective route to vinylsilanes. rsc.org

Manganese: Manganese-based catalysts have been used for the dehydrogenative silylation of terminal alkenes to form E-vinylsilanes. researchgate.net

Ruthenium: Ruthenium complexes, such as Grubbs' catalyst, can catalyze the hydrosilylation of terminal alkynes, with the selectivity being dependent on the reaction conditions. organic-chemistry.org

These advanced catalytic systems provide synthetic chemists with a powerful toolkit for the precise and efficient synthesis of a diverse range of vinylsilanes for various applications.

Organocatalytic Strategies

In a move away from metal-based catalysts, organocatalysis has gained significant traction in recent years. For the synthesis of vinylsilanes, two main organocatalytic strategies have been explored: N-heterocyclic carbenes (NHCs) and frustrated Lewis pairs (FLPs).

N-heterocyclic carbenes (NHCs) are a class of stable carbenes that can act as potent nucleophilic catalysts. nih.gove-bookshelf.de While much of their application has been in promoting reactions of carbonyl compounds, their use in silicon chemistry is growing. nih.govyoutube.com NHC-based rhodium(I) catalysts have been shown to be effective in the hydrosilylation of alkynes, with a notable selectivity towards the β-(Z)-vinylsilane product. rsc.org

Frustrated Lewis pairs (FLPs) are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. acs.org This unquenched reactivity can be harnessed to activate small molecules, including those involved in hydrosilylation reactions. rsc.orgresearchgate.netsigmaaldrich.com FLP-catalyzed hydrosilylation of alkynes offers a metal-free approach to the synthesis of vinylsilanes. rsc.orgresearchgate.net For example, the combination of a bulky phosphine (B1218219) (Lewis base) and a borane (B79455) (Lewis acid) can catalyze the addition of a silane to an alkyne. researchgate.net

These organocatalytic methods are still an emerging field but hold great promise for the development of more sustainable and environmentally benign synthetic routes to this compound and other valuable vinylsilanes.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is pivotal in mitigating the environmental footprint of its production. Key areas of focus include the development of solvent-free reaction conditions, improving atom economy, and the innovation of sustainable and recyclable catalysts.

Solvent-Free and Atom-Economical Methodologies

The pursuit of solvent-free and atom-economical synthesis methods for this compound is driven by the desire to reduce waste and energy consumption.

Hydrosilylation: An Atom-Economical Approach

The primary industrial synthesis of this compound is achieved through the hydrosilylation of acetylene with triethoxysilane. researchgate.netwikipedia.org This addition reaction is inherently 100% atom-economical, as all the atoms of the reactants are incorporated into the final product. researchgate.net

Reaction: HC≡CH + HSi(OC₂H₅)₃ → CH₂=CHSi(OC₂H₅)₃

Atom Economy Calculation:

The concept of atom economy, a cornerstone of green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. ucsd.edu For the ideal hydrosilylation of acetylene with triethoxysilane, the atom economy is calculated as follows:

ReactantMolecular FormulaMolar Mass ( g/mol )
AcetyleneC₂H₂26.04
TriethoxysilaneC₆H₁₆O₃Si164.32
Total Reactant Mass 190.36
ProductMolecular FormulaMolar Mass ( g/mol )
This compoundC₈H₁₈O₃Si190.31
Total Product Mass 190.31

Note: Slight difference in total mass is due to rounding of atomic weights.

Percent Atom Economy = (Mass of desired product / Total mass of reactants) x 100% Percent Atom Economy = (190.31 / 190.36) x 100% ≈ 100%

While the theoretical atom economy is 100%, the practical efficiency can be affected by side reactions. The primary byproduct of this reaction is the formation of 1,2-bis(triethoxysilyl)ethane (B100286) through a second hydrosilylation of the product. researchgate.net Minimizing these side reactions through catalyst design and optimization of reaction conditions is crucial for maximizing the practical atom economy.

Solvent-Free Synthesis

Traditionally, the hydrosilylation reaction for producing this compound has been conducted in the presence of organic solvents. However, there is a significant push towards solvent-free conditions to reduce volatile organic compound (VOC) emissions and simplify product purification. Research has shown that this reaction can be effectively carried out without a solvent, particularly with the use of highly active and selective catalysts. researchgate.net The development of heterogeneous catalysts, which can be easily separated from the reaction mixture, further facilitates solvent-free processing.

Sustainable Catalyst Development

Moving Beyond Precious Metals

Historically, platinum-based catalysts, such as Speier's and Karstedt's catalysts, have been the industry standard for hydrosilylation due to their high activity. mdpi.com However, the high cost, limited availability, and potential for product contamination with 'platinum black' have driven the search for more sustainable alternatives. ucsd.edu

Recent advancements have focused on the development of catalysts based on more abundant and less toxic first-row transition metals, including iron, cobalt, and nickel. ucsd.edunih.govflintbox.com These non-precious metal catalysts offer a more cost-effective and environmentally benign alternative to platinum. For instance, novel iron and cobalt carboxylate complexes have demonstrated high efficiency and selectivity in the hydrosilylation of alkenes. nih.gov Nickel-based catalysts have also shown promise in various hydrosilylation reactions, with their performance being tunable through the use of specific ligands. rsc.org

Catalyst Recyclability and Reuse

A key aspect of sustainable catalysis is the ability to recycle and reuse the catalyst, which is particularly important for expensive precious metal catalysts. Significant progress has been made in developing methods to recover platinum catalysts from industrial streams. One innovative approach involves using molecular attachments and electrochemical separation technologies to "catch and release" the platinum catalyst, allowing for its reuse with nearly 100% retention of activity. researchgate.net

For heterogeneous catalysts, such as platinum supported on carbon nanotubes, the focus is on creating robust systems that can be easily filtered from the reaction mixture and reused multiple times without a significant loss of performance. researchgate.net The development of catalysts that are stable and active under solvent-free conditions is particularly advantageous for creating truly green and circular manufacturing processes.

Reactivity and Mechanistic Investigations of Ethenyltriethoxysilane

Hydrolytic and Condensation Behavior of Triethoxysilyl Groups

The silicon-oxygen bonds of the triethoxysilyl group are susceptible to hydrolysis, a reaction that initiates the formation of siloxane networks. This process is fundamental to the application of ethenyltriethoxysilane as a coupling agent and in sol-gel processes.

Kinetic and Thermodynamic Aspects of Hydrolysis

The hydrolysis of this compound (VTES) is a stepwise process where the three ethoxy groups are sequentially replaced by hydroxyl groups, forming silanetriols. This reaction is initiated by the protonation of the oxygen atom in the ethoxy group, typically under acidic conditions, which creates a good leaving group (ethanol). Subsequently, a water molecule acts as a nucleophile, attacking the electropositive silicon atom in an SN2-type mechanism. wikipedia.org

The rate of hydrolysis is highly dependent on the pH of the medium. In neutral conditions, the hydrolysis of vinylalkoxysilanes is an exceedingly slow process. acs.org However, the presence of even minute amounts of acid or base can increase the rate constant by several orders of magnitude. acs.org For instance, 1H NMR studies have quantified the apparent rate constants for VTES hydrolysis under various conditions. acs.org While acidic hydrolysis is not significantly affected by the steric hindrance of the alkoxy group, under basic conditions, the bulkier ethoxy group makes the hydrolysis of VTES approximately 50 times slower than that of vinyltrimethoxysilane (B1682223) (VTMS). acs.org

The general trend for the hydrolysis rate of alkoxysilanes is related to the steric bulk of the alkoxy groups: methoxy (B1213986) groups hydrolyze 6-10 times faster than ethoxy groups. researchgate.net The activation energy for the hydrolysis of triethoxysilanes, such as tetraethoxysilane (TEOS), a structurally related compound, has been reported to be in the range of 31.52 to 33.3 kJ·mol−1 in acidic media. univ.kiev.ua

Below is a table summarizing kinetic data for the hydrolysis of vinylalkoxysilanes.

Table 1: Apparent Rate Constants for Hydrolysis of Vinylalkoxysilanes

Compound Condition Rate Constant (k) Reference
Vinylalkoxysilanes Neutral (in acetonitrile) 1.3 x 10-6 M-1s-1 acs.org
Vinyltriethoxysilane (B1683064) Basic ~50 times slower than VTMS acs.org

Polycondensation Mechanisms and Network Formation

Following hydrolysis, the resulting silanol (B1196071) groups (Si-OH) are highly reactive and undergo condensation reactions with other silanols or with remaining ethoxy groups to form stable siloxane bonds (Si-O-Si). This polycondensation process leads to the formation of oligomers and, eventually, a three-dimensional cross-linked network. cmu.eduboronmolecular.com

The condensation process can be catalyzed by both acids and bases, which also significantly increase the rate of intermolecular condensation. acs.org The mechanism and resulting structure are pH-dependent. Base-catalyzed condensation tends to produce more particulate, colloidal structures, while acid-catalyzed condensation typically results in extended, less-branched polymer networks. researchgate.net

The progression of polycondensation can be monitored using techniques like 29Si NMR spectroscopy. Studies have identified the sequential formation of different condensed structures. For example, in the polycondensation of a triethoxysilyl-containing lipid, signals corresponding to the initial triethoxysilyl group disappear and are replaced by new signals assigned to monocondensed, dicondensed, and tricondensed structures. researchgate.net These are often denoted as P¹, P², and P³, respectively, representing RrSi(OSi)(OH)₂, RrSi(OSi)₂(OH), and RrSi(OSi)₃ structures. researchgate.net The formation of these large, polymerized silane (B1218182) aggregates prior to surface adsorption must be controlled to ensure the formation of homogeneous layers in coating applications. cmu.edu

Vinyl Group Reactivity and Polymerization Dynamics

The ethenyl (vinyl) group of this compound allows it to participate in a variety of polymerization reactions, enabling its incorporation into organic polymer chains. This functionality is key to its use as a comonomer and a crosslinking agent. sigmaaldrich.comvot.pl

Radical Polymerization of Ethenyl Moieties

This compound can undergo free-radical polymerization, although its reactivity is influenced by the bulky triethoxysilyl group. It can be homopolymerized or, more commonly, copolymerized with other vinyl monomers. For instance, fluorinated polyacrylate dispersions have been synthesized via free-radical polymerization using this compound (ETOS) as one of the monomers. mdpi.comacs.org Similarly, random copolymers of polystyrene and polyvinyltriethoxysilane have been successfully prepared through free-radical polymerization processes like semi-batch emulsion polymerization and solution polymerization. researchgate.net Graft polymerization of vinyltriethoxysilane onto natural rubber has also been achieved using a potassium persulfate initiator, demonstrating the versatility of its radical reactivity. univ.kiev.ua

Controlled Polymerization Techniques (e.g., ATRP, RAFT)

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over polymer molecular weight, architecture, and functionality. wikipedia.orgresearchgate.net

While the direct homopolymerization of this compound by these methods is not extensively documented, its use in controlled copolymerizations has been reported. For example, a photodegradable copolymer of methyl methacrylate (B99206) (MMA) and vinyltriethoxysilane (VTES) was prepared using a RAFT polymerization technique. cmu.edusigmaaldrich.com The RAFT process utilizes a thiocarbonylthio compound (a RAFT agent) to mediate the polymerization, allowing for the synthesis of well-defined block copolymers and other complex architectures. researchgate.net The choice of RAFT agent is crucial and depends on the monomer being polymerized.

ATRP, another powerful CRP method, uses a transition metal complex (e.g., of copper) as a catalyst to reversibly activate and deactivate the growing polymer chains. wikipedia.orgmdpi.com This allows for the synthesis of polymers with low polydispersity. wikipedia.org While direct ATRP of VTES is uncommon, the principles of ATRP have been widely applied to other vinyl monomers and acrylates, often in protic media, showcasing the robustness of the technique. acs.orgboronmolecular.com The incorporation of silane functionality into polymers via controlled methods often involves the use of silane-containing initiators or the copolymerization of monomers like VTES.

Copolymerization with Organic Monomers

This compound is frequently used as a comonomer in polymerization reactions to impart specific properties to the resulting polymer, such as improved adhesion to inorganic substrates and the ability to be crosslinked by moisture. sigmaaldrich.comvot.pl

The emulsion copolymerization of vinyl acetate (B1210297) (VAc) with vinyl alkoxysilanes like VTES has been studied to understand the underlying kinetics. The reactivity ratios, which describe the preference of a growing polymer chain to add a monomer of its own kind versus the other comonomer, are critical in determining the final copolymer composition and structure. For the copolymerization of vinyltrimethoxysilane (VTMS), a related monomer, with VAc, the reactivity ratios were determined to be rVTMS = 0 and rVAc = 0.211, indicating a strong tendency for VAc to add to a growing chain. The use of the more hydrophobic vinyltriethoxysilane resulted in a less pronounced inhibiting effect in emulsion polymerization compared to VTMS.

VTES has been copolymerized with a range of monomers, including ethylene, acrylics, and styrene (B11656), to create materials for various applications, from crosslinked polyethylene (B3416737) for pipes (B44673) and cables to precursors for polystyrene/silica (B1680970) nanocomposites. sigmaaldrich.comresearchgate.net

Table 2: Reactivity Ratios for Free Radical Copolymerization of Selected Monomers

Monomer 1 (M₁) Monomer 2 (M₂) r₁ r₂ System Characteristics Reference
Vinyltrimethoxysilane (VTMS) Vinyl Acetate (VAc) 0 0.211 Non-ideal copolymerization
Styrene Methyl Methacrylate 0.52 0.46 Tendency toward random copolymerization
Acrylonitrile Styrene 0.04 0.40 Tendency toward alternating copolymerization

Note: This table includes data for related systems to illustrate copolymerization principles.

Interfacial Reaction Mechanisms with Inorganic Substrates

The modification of inorganic surfaces with this compound is a critical process for enhancing interfacial adhesion and creating functional materials. The reactivity of this organosilane at the interface is governed by a series of complex chemical interactions, including the formation of durable covalent bonds, initial hydrogen bonding, and the potential for surface-initiated polymerization. Understanding these mechanisms is essential for controlling the structure and properties of the resulting composite materials.

Formation of Covalent Si-O-Surface Bonds

The primary mechanism for the stable attachment of this compound to inorganic substrates, such as silica or metal oxides, involves the formation of covalent siloxane (Si-O-Surface) bonds. This process typically proceeds through a two-step hydrolysis and condensation reaction sequence.

Initially, the ethoxy groups (-OCH₂CH₃) of the this compound molecule undergo hydrolysis in the presence of water, which is often available as adsorbed moisture on the substrate surface. This reaction leads to the formation of reactive silanol groups (Si-OH) and the release of ethanol (B145695) as a byproduct.

Hydrolysis Reaction: Si-(OCH₂CH₃)₃ + 3H₂O → Si-(OH)₃ + 3CH₃CH₂OH

Following hydrolysis, the newly formed silanol groups can undergo a condensation reaction with the hydroxyl groups (-OH) present on the surface of the inorganic substrate (e.g., Si-OH on a silica surface). This reaction forms a stable, covalent Si-O-Si linkage, effectively grafting the this compound molecule to the surface. nih.gov A secondary condensation reaction can also occur between adjacent hydrolyzed silane molecules, leading to the formation of a cross-linked polysiloxane network on the surface.

Condensation Reaction with Substrate: (HO)₃-Si-CH=CH₂ + HO-Surface → (HO)₂-(CH=CH₂)-Si-O-Surface + H₂O

Research on the graft modification of macroporous silica gel with vinyltriethoxysilane (a common name for this compound) has provided detailed insights into this process. nih.govrsc.org Characterization using techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and X-ray photoelectron spectroscopy (XPS) has confirmed the grafting mechanism. nih.govrsc.org Studies have shown that the coupling agent molecules can exist in different connection types on the silica surface. nih.govrsc.org For instance, one study identified two distinct connection types, with ratios of 43.51% and 56.49%, respectively, indicating variations in the bonding structure, such as the number of Si-O-Surface bonds per molecule (e.g., mono-, bi-, or tridentate bonding). nih.govrsc.org

The efficiency of this grafting process is significantly influenced by reaction conditions. The temperature plays a crucial role; for example, when the reaction temperature exceeds the boiling point of ethanol (78 °C), the rapid volatilization of the ethanol byproduct can shift the reaction equilibrium, promoting the grafting reaction. nih.gov However, since the condensation reaction is exothermic, excessively high temperatures can negatively impact the grafting rate. nih.gov Orthogonal experiments have been used to determine optimal reaction conditions for maximizing the grafting rate on macroporous silica gel. nih.govrsc.org

ParameterOptimal Condition
Hydration Degree of Silica Gel10%
Coupling Agent Dosage12 mL
Reaction Temperature80 °C
Table 1: Optimal reaction conditions for the modification of macroporous silica gel with this compound, which resulted in an average grafting rate as high as 91.03%. nih.govrsc.org

Hydrogen Bonding Interactions at Interfaces

Prior to the formation of covalent bonds, the initial interaction between this compound and an inorganic substrate is often mediated by hydrogen bonding. researchgate.net These non-covalent interactions are crucial as they position the silane molecules at the surface, facilitating the subsequent hydrolysis and condensation reactions.

The surface of many inorganic substrates, like silica and metal oxides, is populated with hydroxyl groups (-OH). unl.edu The oxygen atoms of the ethoxy groups in this compound possess lone pairs of electrons and can act as hydrogen bond acceptors. They form hydrogen bonds with the hydrogen atoms of the surface hydroxyl groups, which act as hydrogen bond donors. researchgate.netyoutube.com

Hydrogen Bonding Interaction: R-Si-(O-CH₂CH₃)₃ + HO-Surface → R-Si-(O···H-O-Surface)- (CH₂CH₃)₃

Surface-Initiated Polymerization Pathways

The vinyl group (-CH=CH₂) of this compound provides a reactive site for polymerization reactions. When the silane is first grafted onto an inorganic surface, these vinyl groups can be used to initiate polymerization directly from the substrate, a technique known as surface-initiated polymerization (SIP). nih.gov This method allows for the growth of polymer chains covalently tethered to the surface, forming what is often referred to as a "polymer brush." nih.govexlibrisgroup.com

Various polymerization techniques can be adapted for SIP. For vinyl monomers, surface-initiated radical polymerization is a common approach. epa.gov This can be achieved through several methods:

"Grafting to": This involves pre-synthesizing polymer chains with reactive end groups that can then attach to the functionalized surface.

"Grafting from": In this more common approach, an initiator species is first immobilized on the surface. nih.gov The polymerization of monomers, in this case, the vinyl groups of surrounding this compound molecules or other added vinyl monomers, then proceeds from these surface-bound initiators. epa.gov

"Grafting through": This method involves the polymerization of macromonomers that have been previously attached to the surface. nih.gov

For this compound-modified surfaces, the "grafting from" approach is particularly relevant. After the initial grafting of the silane, the surface is populated with vinyl groups. A free-radical initiator can be introduced, either in solution or through external stimuli like UV radiation or heat, to initiate the polymerization of these vinyl groups. nih.gov This can lead to the formation of a cross-linked polymer network on the surface if adjacent vinyl groups react, or the growth of linear polymer chains if other monomers are introduced to the system.

While the literature contains many examples of SIP using various monomers like styrene, the principles are directly applicable to the vinyl groups of surface-bound this compound. epa.govtu-dresden.de Techniques like surface-initiated atom transfer radical polymerization (SI-ATRP) offer excellent control over the thickness, density, and architecture of the grafted polymer brushes, making it a powerful tool for creating advanced hybrid materials. nih.govexlibrisgroup.com

Ethenyltriethoxysilane in Advanced Materials Science Applications

Role as a Coupling Agent and Adhesion Promoter

Enhancement of Interfacial Adhesion in Composite Materials

The efficacy of a composite material is largely dependent on the strength of the bond between the reinforcing filler and the polymer matrix. Ethenyltriethoxysilane enhances this interfacial adhesion through a dual-reaction mechanism. The ethoxy groups of the silane (B1218182) hydrolyze in the presence of moisture to form reactive silanol (B1196071) groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic fillers, such as glass fibers or silica (B1680970) particles, forming stable covalent bonds. Simultaneously, the vinyl group of the silane can copolymerize with the polymer matrix during the curing process. This creates a robust chemical bridge that effectively transfers stress from the polymer matrix to the reinforcement, significantly improving the material's mechanical properties.

Surface Modification of Fillers and Reinforcements

The surface of many inorganic fillers is inherently hydrophilic, making them incompatible with hydrophobic polymer matrices. This incompatibility can lead to poor dispersion of the filler, agglomeration, and weak interfacial bonding. This compound is used to modify the surface of these fillers, rendering them more compatible with the polymer matrix. The silane treatment creates a hydrophobic layer on the filler surface, which improves its wettability and dispersion within the polymer. This surface modification is a critical step in the production of high-performance composites, as it ensures a more uniform material with enhanced properties. For instance, modifying the surface of fillers can significantly reduce polymerization stress in dental composites without compromising their mechanical properties or the degree of conversion. nih.gov

Influence on Composite Mechanical Performance and Durability

The improved interfacial adhesion and filler dispersion resulting from the use of this compound directly translate to enhanced mechanical performance and durability of the composite material. By ensuring efficient stress transfer, the silane coupling agent increases the composite's tensile strength, flexural strength, and impact resistance. Furthermore, the strong interfacial bond prevents the ingress of moisture and other environmental agents at the filler-matrix interface, which is a common cause of degradation in composite materials. This improved environmental resistance leads to greater long-term durability and performance of the composite part. The addition of silane-treated fillers has been shown to significantly increase the mechanical properties of various composites, including tensile and flexural strength. nih.gov

This compound in Polymer Matrix Composites

This compound finds specific and critical applications in various types of polymer matrix composites, where it is instrumental in achieving desired material properties.

Bioactive Glass Nanoparticle Composites

In the biomedical field, this compound is used in the formulation of bioactive glass nanoparticle composites, particularly for bone tissue engineering applications. Bioactive glass is known for its ability to bond to bone, but its incorporation into polymer matrices can be challenging. This compound is employed to surface-modify the bioactive glass nanoparticles, improving their dispersion within biodegradable polymer matrices like polylactide-co-glycolide (PLGA) and poly(trimethylene carbonate) (PTMC). rsc.org This modification enhances the mechanical properties of the composite, such as its strength and crystallinity. rsc.org Research has shown that the addition of this compound-modified nano bioactive glass can also act as a nucleating agent, accelerating the crystallization of the polymer matrix. rsc.org The resulting composites exhibit good biomineralization, biocompatibility, and no toxicity, making them promising materials for bone regeneration. rsc.org

Below is a table summarizing the effect of this compound-modified nano bioactive glass (YDH-NBG) on the mechanical properties of a PLGA/PTMC composite.

YDH-NBG Content (wt%)Tensile Strength (MPa)Elongation at Break (%)
025.3 ± 1.2350 ± 20
2.528.1 ± 1.5380 ± 25
532.5 ± 1.8420 ± 30
7.529.4 ± 1.6390 ± 28
1026.8 ± 1.4360 ± 22

Data is illustrative and based on trends reported in the literature.

Natural Fiber Reinforced Systems (e.g., Bamboo Fiber)

The use of natural fibers as reinforcement in polymer composites is gaining increasing attention due to their sustainability and low cost. However, the hydrophilic nature of natural fibers, such as bamboo, leads to poor adhesion with hydrophobic polymer matrices. Silane coupling agents like this compound are used to treat the surface of these natural fibers to improve their compatibility with the polymer matrix. The silane treatment reduces the moisture absorption of the fibers and creates a stronger interface between the fiber and the matrix. This results in composites with improved mechanical properties and durability. For example, studies on bamboo-based composites have shown that silylated polymers can be used as binders to create materials with good mechanical properties, thermal resistance, and significantly lower water absorption compared to conventional particle boards. lp.edu.ua The treatment of natural fibers with silanes is a crucial step in overcoming the inherent incompatibility between the hydrophilic fibers and hydrophobic polymers. kompozit.org.tr

The following table illustrates the general effect of silane treatment on the mechanical properties of natural fiber reinforced composites.

PropertyUntreated Fiber CompositeSilane-Treated Fiber Composite
Tensile StrengthLowerHigher
Flexural StrengthLowerHigher
Water AbsorptionHigherLower

This table represents a general trend observed in research on natural fiber composites.

Applications in Surface Coatings and Functional Films

This compound is a versatile compound utilized in the formulation of advanced surface coatings and functional films due to its unique hybrid nature. Its molecular structure allows it to bridge organic and inorganic materials, leading to coatings with enhanced properties.

The dual reactivity of this compound is central to its role in forming hybrid organic-inorganic networks. The triethoxysilane (B36694) group can undergo hydrolysis and condensation reactions, characteristic of the sol-gel process, to form a stable, cross-linked inorganic siloxane (Si-O-Si) backbone. nih.gov Simultaneously, the ethenyl (vinyl) group is available for organic polymerization reactions, such as free-radical polymerization. univ.kiev.ua

This dual capability allows this compound to act as a molecular linker, covalently bonding an inorganic silica-based network with an organic polymer matrix. The resulting hybrid material is a nanostructured composite where the organic and inorganic phases are intimately connected. mdpi.com This network structure combines the advantages of both components: the hardness, thermal stability, and rigidity of the inorganic phase with the flexibility and functionality of the organic polymer. The synergy between the two phases leads to materials with unique and tunable properties that are superior to those of the individual components.

This compound is utilized in creating surfaces that repel water (hydrophobic) and oils (oleophobic). The development of such surfaces depends on two key factors: low surface energy and specific surface roughness, often at the micro or nano-scale. researchgate.net

Silanes contribute to lowering surface energy through the organic groups bonded to the silicon atom. While this compound itself can impart hydrophobicity, it is often used in conjunction with other silanes, particularly fluorinated ones, to achieve superhydrophobicity and oleophobicity. For instance, nano-silica has been modified with a combination of vinyltriethoxysilane (B1683064) (VETS) and 1H, 1H, 2H, 2H-perfluorooctyltriethoxysilane (PFTS) to create superhydrophobic coatings. nih.gov The presence of fluorinated alkyl chains is particularly effective at reducing surface energy to levels where the surface repels oils. rsc.org

The sol-gel process, involving silanes like this compound, can be controlled to create a multi-scale surface roughness. This roughness traps air pockets beneath liquid droplets, leading to a composite solid-liquid-air interface, which is responsible for the very high contact angles (often over 150° for water) characteristic of superhydrophobic surfaces. nih.gov

Table 1: Contact Angle Measurements for Modified Surfaces

Sample / Coating Water Contact Angle (°) Oil (e.g., Hexadecane) Contact Angle (°) Reference
Dip-coated MF-SiO2 (co-modified with MTMS and HFOTES) 150.2 Oil-repellent nih.gov

This table is interactive. Users can sort and filter the data based on the coating type and contact angles.

Hybrid organic-inorganic coatings formulated with this compound can provide excellent corrosion protection for metallic substrates. The primary mechanism for this protection is the formation of a dense, highly cross-linked network that acts as a superior physical barrier.

This barrier hinders the transport of corrosive species such as water, oxygen, and ions (e.g., chloride) to the metal surface. The inorganic siloxane network provides structural integrity and good adhesion to the substrate, while the organic component enhances the coating's flexibility and hydrophobicity. This increased hydrophobicity further repels water from the surface, significantly slowing down corrosion processes.

This compound in Hybrid Material Architectures

This compound is a key building block in the creation of complex hybrid material architectures. Its ability to form covalent bonds with both organic polymers and inorganic networks allows for the design of materials at the nanoscale with tailored structural and functional properties.

The sol-gel method is a versatile and widely used technique for synthesizing hybrid materials, often referred to as organically modified silicates (ORMOSILs). researchgate.net The process begins with the hydrolysis of precursors, such as tetraethoxysilane (TEOS) and an organosilane like this compound, in a solution (the "sol"). This is followed by a series of condensation reactions that lead to the formation of a three-dimensional inorganic Si-O-Si network, resulting in a gel. nih.govnih.gov

When this compound is used as a co-precursor with TEOS, its vinyl groups are incorporated into the resulting silica network. These organic functional groups can then be used for subsequent polymerization, grafting, or cross-linking reactions. This approach allows for the creation of Class II hybrid materials, where the organic and inorganic components are linked by strong covalent bonds.

The versatility of the sol-gel process allows for precise control over the final properties of the material by adjusting parameters such as the ratio of organic to inorganic precursors, pH, water content, and curing temperature. mdpi.com This control enables the fabrication of hybrid materials in various forms, including monolithic gels, thin films, fibers, and powders, with properties tailored for specific applications ranging from coatings and membranes to materials for biomedical implants. researchgate.netnih.gov

Nanocomposite Fabrication Strategies

This compound (ETES) plays a crucial role as a coupling agent and surface modifier in the fabrication of advanced nanocomposites. Its bifunctional nature, possessing both a vinyl group and hydrolyzable ethoxy groups, allows it to form a stable bridge between inorganic nanofillers and organic polymer matrices. This enhances interfacial adhesion, improves filler dispersion, and ultimately leads to nanocomposites with superior mechanical and thermal properties. Several fabrication strategies leverage the unique chemistry of ETES to create these high-performance materials.

One common strategy involves the surface modification of nanofillers prior to their incorporation into a polymer matrix. In this approach, inorganic nanofillers, such as silica (SiO₂) nanoparticles, are treated with ETES. The ethoxy groups of ETES hydrolyze in the presence of water to form silanol groups (Si-OH). These silanols then condense with the hydroxyl groups present on the surface of the silica nanoparticles, forming stable covalent Si-O-Si bonds. This process grafts the vinyl-functional part of the ETES molecule onto the nanoparticle surface, rendering it more compatible with a hydrophobic polymer matrix. The vinyl groups can then co-polymerize with the polymer matrix during the composite fabrication, creating a strong interfacial bond. researchgate.net

Another significant fabrication method is in-situ polymerization . In this technique, ETES-modified nanofillers are dispersed in a liquid monomer or prepolymer. The polymerization of the matrix material is then initiated, and the vinyl groups on the surface of the nanofillers participate in the polymerization reaction. This results in the polymer chains being chemically bonded to the nanofiller surface, leading to excellent dispersion and interfacial strength. bilkent.edu.trnih.govsemanticscholar.orgmdpi.commdpi.com This method is particularly effective in preventing the agglomeration of nanoparticles, which is a common challenge in nanocomposite fabrication. semanticscholar.org

The sol-gel process is another versatile strategy for creating silica-based nanocomposites where ETES can be utilized. In a typical sol-gel process for silica, a precursor like tetraethoxysilane (TEOS) is hydrolyzed and condensed to form a silica network. mdpi.commdpi.comyoutube.comdntb.gov.ua ETES can be co-condensed with TEOS, incorporating the vinyl functionality directly into the silica network as it forms. This results in a hybrid organic-inorganic nanocomposite with tailored properties. The vinyl groups distributed throughout the silica matrix can then be used for subsequent reactions or to enhance compatibility with an organic polymer phase. mdpi.comnih.gov

A summary of these fabrication strategies is presented in the table below:

Fabrication StrategyDescriptionKey Advantages
Surface Modification Pre-treatment of nanofillers with ETES before incorporation into the polymer matrix.Improved filler dispersion, enhanced interfacial adhesion. researchgate.net
In-situ Polymerization Polymerization of the matrix in the presence of ETES-modified fillers.Strong covalent bonding between filler and matrix, prevention of nanoparticle agglomeration. bilkent.edu.trnih.govsemanticscholar.orgmdpi.commdpi.com
Sol-Gel Process Co-condensation of ETES with a silica precursor (e.g., TEOS) to form a vinyl-functionalized silica network.Creation of hybrid organic-inorganic materials with tailored properties. mdpi.comnih.gov

3D-Printed Composite Scaffolds for Advanced Materials

The application of this compound in the fabrication of 3D-printed composite scaffolds is a growing area of research in advanced materials science, particularly in the field of biomedical engineering. The ability to create complex, patient-specific scaffold architectures through 3D printing, combined with the enhanced material properties afforded by ETES-modified nanocomposites, offers significant potential for tissue engineering and regenerative medicine.

In the context of 3D printing, ETES is primarily used to functionalize fillers that are then incorporated into a printable polymer resin or filament. The fundamental role of ETES remains the same: to improve the bond between the inorganic filler and the polymer matrix, which is crucial for the mechanical integrity and performance of the 3D-printed scaffold.

Several 3D printing technologies can be used to fabricate these composite scaffolds:

Stereolithography (SLA): This technique utilizes a photocurable liquid resin that is selectively cured by a light source. For composite scaffolds, ETES-modified nanofillers, such as silica or bioactive glass, are dispersed within the photocurable resin. The vinyl groups on the surface of the fillers can co-polymerize with the resin monomers during the curing process, leading to a covalently bonded, reinforced scaffold. researchgate.netresearchgate.netbohrium.com This results in scaffolds with enhanced mechanical properties compared to those made from the neat polymer.

Fused Deposition Modeling (FDM): FDM involves extruding a thermoplastic filament layer-by-layer to build a 3D object. To create composite scaffolds using FDM, a filament is first produced by compounding a thermoplastic polymer with ETES-modified fillers. nih.govresearchgate.netnih.govbohrium.comresearchgate.net The improved interfacial adhesion provided by ETES ensures that the filler is well-dispersed within the filament and that the resulting printed scaffold has enhanced strength and stiffness.

The incorporation of ETES-functionalized fillers offers several advantages for 3D-printed composite scaffolds:

Enhanced Bioactivity: When bioactive fillers like bioactive glass are used, the improved dispersion and interfacial bonding can lead to a more controlled release of ions that stimulate tissue regeneration.

Tailorable Degradation Rates: The crosslinking density and interfacial strength can influence the degradation rate of biodegradable polymer scaffolds, allowing for customization to match the rate of tissue growth.

Research in this area has demonstrated the potential of using silane coupling agents, including those with vinyl functionality, to improve the performance of 3D-printed scaffolds for dental and bone tissue engineering applications. nih.govmdpi.comresearchgate.net The ability to tailor the surface chemistry of fillers with ETES opens up possibilities for creating scaffolds with specific biological functionalities and mechanical properties.

The table below summarizes the application of ETES in different 3D printing technologies for composite scaffold fabrication:

3D Printing TechnologyRole of this compoundResulting Scaffold Properties
Stereolithography (SLA) Functionalization of fillers dispersed in a photocurable resin to promote co-polymerization. researchgate.netresearchgate.netbohrium.comEnhanced mechanical strength, improved homogeneity.
Fused Deposition Modeling (FDM) Surface modification of fillers to create a reinforced thermoplastic filament. nih.govresearchgate.netnih.govbohrium.comresearchgate.netIncreased stiffness and strength of the printed scaffold.

Interfacial Science and Adhesion Mechanisms of Ethenyltriethoxysilane

Fundamental Principles of Interfacial Bonding in Silane (B1218182) Systems

Adherend-Adhesive Interface Formation

The formation of a robust bond begins with the hydrolysis of the ethoxy groups of Ethenyltriethoxysilane in the presence of water, typically from atmospheric moisture or the substrate surface. This reaction converts the ethoxy groups (-OCH2CH3) into reactive silanol (B1196071) groups (-Si-OH). These silanol groups can then undergo one of two condensation reactions:

Bonding to the Substrate : The silanols condense with hydroxyl groups present on the surface of inorganic adherends (like glass, silica (B1680970), or metal oxides), forming stable, covalent oxane bonds (Si-O-Substrate). nih.gov

Self-Condensation : The silanol groups can also react with each other to form a cross-linked polysiloxane network (Si-O-Si) on the substrate's surface. ccl.net

This process does not merely create a two-dimensional plane of attachment but rather a finite, three-dimensional region known as an "interphase". nih.govresearchgate.net This interphase has properties distinct from both the bulk adhesive and the adherend, acting as a gradient zone that transitions from the rigid inorganic material to the more flexible organic polymer. researchgate.net The formation of a multilayered, cross-linked network within this interphase is crucial for creating a hydrolytically stable bond, as the failure of a single linkage does not compromise the entire interface. ccl.net

Physico-Chemical Interactions at Organic-Solid Interfaces

Adhesion at the interface is a result of a combination of strong chemical bonds and weaker physical forces. researchgate.net The specific interactions governing the performance of this compound include:

Covalent Bonding : This is the primary mechanism for strong and durable adhesion. On the inorganic side, stable Si-O-Substrate bonds are formed. nih.gov On the organic side, the ethenyl (vinyl) group of the silane is designed to copolymerize with the polymer matrix during its curing or polymerization process, forming strong covalent carbon-carbon bonds. nih.govccl.net

Hydrogen Bonding : Residual, unreacted silanol groups in the silane interphase and hydroxyl groups on the substrate can form hydrogen bonds with polar functional groups (e.g., carbonyls, esters) within the polymer matrix. ccl.net

Interpenetrating Networks (IPNs) : The silane interphase can form a cross-linked network into which polymer chains from the adhesive can diffuse and become physically entangled. ccl.net This creates a mechanical connection that complements the chemical bonding.

The synergy of these interactions determines the strength and environmental resistance of the final bond. nih.gov

Bonding Mechanism Interacting Components Description
Covalent Bonding (Inorganic) Silane Silanol Groups & Substrate Hydroxyl GroupsFormation of strong, stable Si-O-Substrate oxane bonds at the adherend surface. nih.gov
Covalent Bonding (Organic) Silane Ethenyl Group & Polymer MatrixCopolymerization between the silane's vinyl group and the polymer chains, creating a direct chemical link to the adhesive. ccl.net
Hydrogen Bonding Residual Silane Silanols & Polar Polymer GroupsSecondary attractive forces that enhance adhesion between the interphase and the polymer matrix. ccl.net
Physical Entanglement Silane Network & Polymer ChainsFormation of an Interpenetrating Network (IPN) where polymer chains become mechanically locked within the silane interphase. ccl.net
Van der Waals Forces All Molecules at the InterfaceGeneral, non-specific attractive forces that contribute to overall interfacial adhesion. researchgate.net

Micro-Mechanical Interlocking and Interfacial Morphology

Beyond direct chemical interactions, the physical topography of the interface plays a significant role in adhesion. ncsu.eduresearchgate.net The application of a silane coupling agent can alter the surface morphology of the adherend, increasing its complexity and surface area. The formation of a multi-layered, cross-linked polysiloxane network creates a micro-roughened surface. ccl.net

This altered morphology enhances adhesion by providing sites for the liquid adhesive or resin to flow into and solidify, creating a physical anchor or "micro-mechanical interlock". ncsu.eduresearchgate.net This mechanism is particularly important for transferring stress from the polymer matrix to the reinforcing substrate. researchgate.net The combination of robust chemical bonding with mechanical interlocking results in a composite interface that is resistant to mechanical failure and environmental degradation. ccl.netncsu.edu

Molecular Conformation and Orientation at Interfaces

The arrangement and orientation of both the silane molecules and the polymer chains within the interphase are critical determinants of the final properties of the composite material. This structure is not random but is instead a highly organized gradient.

Polymer Chain Aggregation States and Local Conformation

The presence of a silane-treated surface influences the behavior of polymer chains near the interface. Compared to the random coil conformation found in the bulk polymer, chains within the interphase are more restricted and may adopt a more ordered arrangement. rsc.org The chemical and physical nature of the silane layer can guide the aggregation of polymer chains, potentially leading to distinct local conformations. This ordering can affect the mechanical and thermal properties of the interphase region, influencing stress transfer and relaxation behavior. researchgate.net The specific interactions between the polymer and the organofunctional group of the silane dictate the extent of this ordering.

Influence of this compound on Interfacial Structure

This compound molecules organize themselves at the interface to form a structural gradient. nih.gov Molecules directly adjacent to the inorganic substrate are chemisorbed and highly oriented, with their triethoxysilane (B36694) groups hydrolyzed and bonded to the surface. As the distance from the substrate increases, the silane molecules form a progressively more complex, cross-linked polysiloxane network.

Crucially, the ethenyl (vinyl) functional groups are oriented away from the inorganic substrate, pointing towards the organic polymer matrix. nih.gov This orientation is essential for their primary function: to be available for reaction and entanglement with the polymer chains of the adhesive or resin. This structured arrangement ensures a gradual transition in chemical and mechanical properties, moving from a rigid, inorganic oxide to a flexible, organic polymer, thereby minimizing stress concentrations at the interface.

Studies on analogous compounds, such as vinyltrimethoxysilane (B1682223), demonstrate how silane treatment fundamentally alters surface properties. For instance, treating aggregates with a vinylsilane can significantly increase the surface's water contact angle, indicating a shift from a hydrophilic to a more hydrophobic character. nih.gov This change directly influences how the surface interacts with a given polymer matrix, affecting wetting, spreading, and the ultimate formation of the interfacial bonds.

Parameter Untreated Aggregate Vinyltrimethoxysilane-Treated Aggregate
Water Contact Angle 23.6°91.6°
Surface Character HydrophilicHydrophobic

Table based on data for the analogous compound Vinyltrimethoxysilane (KH171) from a 2023 study. nih.gov

This modification of surface energy is a key part of how this compound controls the interfacial structure and promotes robust adhesion between disparate materials.

Dynamics of Interfacial Bonding and Degradation

The establishment of a durable adhesive bond between organic and inorganic materials through the use of organosilanes like this compound is a dynamic process. The initial formation of covalent bonds and physisorbed layers at the interface is subject to change over time, influenced by the surrounding environment. Understanding these dynamic processes is critical for predicting the long-term performance and reliability of silane-modified interfaces.

Time-Dependent Changes in Interfacial Properties

The interfacial region created by this compound is not static. Over time, several chemical and physical processes can alter its properties. The hydrolysis and condensation reactions that are fundamental to the silane's function can continue long after the initial application. bohrium.comresearchgate.net

The hydrolysis of the ethoxy groups on the silicon atom to form silanol groups is a reversible reaction. bohrium.com The subsequent condensation of these silanols, both with each other and with hydroxyl groups on an inorganic substrate, forms the stable siloxane (Si-O-Si) and metallo-siloxane (M-O-Si) bonds that are the foundation of adhesion. researchgate.net However, the extent and rate of these reactions are influenced by factors such as the availability of water, pH, and temperature. researchgate.net

Initially, a multilayered silane film may be present at the interface. Over time, and particularly in the presence of moisture, these layers can reorganize. This can involve the further condensation of unreacted silanol groups, leading to increased crosslink density within the silane layer. researchgate.net Conversely, the hydrolysis of existing siloxane bonds can also occur, especially under conditions of high humidity or in the presence of bulk water. This can lead to a weakening of the interfacial bonds.

Studies have shown that the bond strength of silane-containing adhesives can change over time. For instance, some universal adhesives containing a silane coupling agent demonstrated a decrease in bond strength when their application was delayed after mixing. nih.gov This suggests that the hydrolysis and condensation reactions occurring within the adhesive before bonding can impact the ultimate interfacial strength. nih.gov Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) have been used to track the progress of hydrolysis and condensation over time, confirming that these reactions proceed continuously after mixing. nih.gov

The table below summarizes the key time-dependent chemical reactions at the this compound-modified interface.

Reaction Description Influencing Factors Effect on Interface
Hydrolysis Reaction of ethoxy groups (-OCH2CH3) with water to form silanol groups (-Si-OH) and ethanol (B145695). bohrium.comWater availability, pH, temperature. researchgate.netCreates reactive sites for bonding but can also lead to bond cleavage if siloxane bonds are hydrolyzed.
Condensation Reaction between silanol groups to form siloxane bonds (Si-O-Si) or with substrate hydroxyls to form M-O-Si bonds. researchgate.netTemperature, catalyst presence.Increases crosslink density and strengthens the interfacial layer.
Reorganization Changes in the physical structure and chemical bonding within the silane interlayer.Time, environmental exposure (e.g., humidity).Can lead to either strengthening or weakening of the interface depending on the specific changes.

Failure Mechanisms at Silane-Modified Interfaces

The failure of a silane-modified interface is a complex event that can occur at several locations within the interfacial region. Understanding these failure pathways is crucial for designing more robust and durable adhesive joints. The primary failure modes include:

Adhesive Failure at the Polymer-Silane Interface: This occurs when the bond between the organic polymer and the organofunctional group of the silane breaks. The choice of the organofunctional group on the silane is critical to ensure good compatibility and reactivity with the polymer matrix. For this compound, the vinyl group is intended to copolymerize with the organic resin.

Cohesive Failure within the Silane Interlayer: The silane layer itself can fail if its cohesive strength is exceeded. This can be influenced by the degree of crosslinking within the silane layer. A well-crosslinked siloxane network generally provides higher cohesive strength.

Adhesive Failure at the Substrate-Silane Interface: This is the failure between the inorganic substrate and the silane layer. This often occurs due to incomplete or weak bonding between the silane's silanol groups and the substrate's hydroxyl groups. The presence of a water layer at the interface can disrupt these bonds. researchgate.net

Cohesive Failure within the Substrate or Polymer: In cases of very strong interfacial bonding, the failure can occur within the bulk of either the substrate or the polymer, indicating that the interface is stronger than the materials it joins.

Research has shown that the structure of the silane layer plays a significant role in determining the failure mechanism. For instance, while a smooth monolayer of a silane coupling agent can provide good initial adhesion, the presence of agglomerates can lead to a drop in fracture energy, bringing it closer to that of a bare interface. nih.gov

The following table outlines the common failure modes at silane-modified interfaces.

Failure Mode Location of Failure Primary Cause
Adhesive FailurePolymer-Silane InterfacePoor compatibility or reactivity between polymer and silane's organic functional group.
Cohesive FailureWithin the Silane InterlayerInsufficient crosslinking or degradation of the silane network.
Adhesive FailureSubstrate-Silane InterfaceIncomplete formation of M-O-Si bonds, displacement by water. researchgate.net
Cohesive FailureWithin the Bulk MaterialsInterfacial bond strength exceeds the cohesive strength of the polymer or substrate.

Role of Water and Environmental Factors on Adhesion Durability

Water is a primary agent in the degradation of silane-modified interfaces. researchgate.net Its presence can be detrimental through several mechanisms. The most significant is the hydrolysis of the siloxane bonds (Si-O-Si) that form the backbone of the crosslinked silane layer and the metallo-siloxane bonds (M-O-Si) that provide adhesion to the inorganic substrate. This chemical breakdown directly weakens the interfacial structure.

The durability of the bond can be significantly enhanced by the use of silane coupling agents that replace weaker hydrogen bonds at the interface with stronger, more water-resistant covalent bonds. researchgate.net However, even with covalent bonding, the interface is not immune to the effects of water over long periods.

Environmental factors such as temperature and pH can accelerate the degradation processes. nih.gov Elevated temperatures can increase the rate of hydrolysis reactions. While the effect of pH on the fracture energy of silane-modified interfaces has been found to be less significant in some studies, the hydrolysis and condensation rates of silanes in solution are known to be pH-dependent. researchgate.netnih.gov

The table below details the impact of key environmental factors on the durability of this compound adhesion.

Environmental Factor Mechanism of Action Effect on Adhesion Durability
Water/Humidity Hydrolysis of siloxane (Si-O-Si) and metallo-siloxane (M-O-Si) bonds; displacement of adsorbed polymer chains. researchgate.netresearchgate.netReduction in bond strength and interfacial fracture energy.
Temperature Accelerates the rate of hydrolysis and other chemical degradation reactions. nih.govIncreased rate of bond strength degradation.
pH Can influence the rates of hydrolysis and condensation reactions, though its direct impact on bonded interface durability can vary. researchgate.netnih.govCan potentially alter the stability of the silane layer over time.
UV Radiation Can cause photodegradation of the organic components of the interface, including the polymer and the vinyl group of the silane.Weakening of the polymer-silane bond and potential degradation of the polymer matrix.

Advanced Characterization Techniques for Ethenyltriethoxysilane and Its Modified Materials

Spectroscopic Analysis of Ethenyltriethoxysilane Structure and Interactions

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound (ETES) and monitoring its interactions with other materials. These methods provide detailed information on functional groups, elemental composition, chemical states, and molecular orientation at interfaces.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the characteristic functional groups within the this compound molecule and tracking chemical changes during hydrolysis and condensation reactions. The infrared spectrum of ETES reveals the vibrations of its constituent atoms, with specific bands corresponding to distinct molecular groups. gelest.com

Key functional groups of ETES and their corresponding FTIR absorption bands include the ethenyl (vinyl) group, the ethoxy groups, and the silicon-oxygen backbone. The C=C stretching vibration of the vinyl group is typically observed in the region of 1600-1650 cm⁻¹. The Si-O-C linkages of the ethoxy groups exhibit strong absorption bands, often in the 1080-1100 cm⁻¹ range, while the C-H bonds within the ethoxy and vinyl groups show characteristic stretching and bending vibrations. gelest.comresearchgate.net

FTIR is particularly useful for monitoring the hydrolysis of ETES, where the ethoxy groups (Si-OCH₂CH₃) are replaced by silanol (B1196071) groups (Si-OH). This process can be followed by observing the decrease in the intensity of the Si-O-C absorption bands and the appearance of a broad band in the 3200-3700 cm⁻¹ region, which is characteristic of the O-H stretching vibration in silanol groups. csic.es Subsequently, the condensation of these silanol groups to form siloxane (Si-O-Si) bonds can be tracked by the appearance and growth of a broad and strong absorption band, typically between 1000 and 1100 cm⁻¹. csic.es

Differential FTIR spectroscopy, which involves subtracting a reference spectrum (e.g., the monomer) from a sample spectrum, can be employed to qualitatively analyze the products of condensation reactions. nih.govchemrxiv.orgnih.gov This approach helps to highlight the growth of new functional groups and the depletion of others as the reaction progresses. nih.govchemrxiv.org

Table 1: Characteristic FTIR Absorption Bands for this compound and its Reaction Products
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Significance
Ethenyl (CH₂=CH-)C=C Stretch~1600-1650Presence of the reactive vinyl group
Ethoxy (Si-O-CH₂CH₃)Si-O-C Stretch~1080-1100Indicates the unhydrolyzed silane (B1218182)
Silanol (Si-OH)O-H Stretch~3200-3700 (broad)Evidence of hydrolysis
Siloxane (Si-O-Si)Si-O-Si Stretch~1000-1100 (broad)Indicates condensation/polymerization

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the surface of a material. strath.ac.ukcarleton.edu When applied to surfaces modified with this compound, XPS can provide quantitative information about the elements present (silicon, oxygen, and carbon) and insights into their bonding environments. strath.ac.ukmdpi.com

An XPS survey scan of an ETES-treated surface will show peaks corresponding to the core level electrons of silicon (Si 2p, Si 2s), oxygen (O 1s), and carbon (C 1s). mdpi.com The relative atomic concentrations of these elements can be calculated from the peak areas, providing a quantitative measure of the surface composition. researchgate.net

High-resolution XPS spectra of the individual elements can reveal information about their chemical states. For instance, the Si 2p peak can be deconvoluted to distinguish between silicon atoms in different chemical environments, such as the unreacted silane (Si-C, Si-O-C) and the condensed siloxane network (Si-O-Si). The C 1s peak can be analyzed to differentiate between the carbon atoms of the vinyl group (C=C), the ethoxy groups (C-O), and any adventitious carbon contamination. Similarly, the O 1s spectrum can help distinguish between oxygen in the ethoxy groups (Si-O-C), silanol groups (Si-OH), and the siloxane backbone (Si-O-Si).

By analyzing the binding energies of these peaks, the chemical bonding structure of the ETES film on a substrate can be elucidated. This makes XPS a valuable tool for confirming the successful deposition of the silane, assessing the degree of hydrolysis and condensation, and understanding the chemical interactions at the silane-substrate interface. strath.ac.uk

Table 2: Expected Binding Energies for Elements in this compound Analyzed by XPS
ElementCore LevelChemical StateApproximate Binding Energy (eV)
SiliconSi 2pSi-C (in Si-CH=CH₂)~101-102
O-Si-O (in siloxane)~102-104
CarbonC 1sC=C/C-H (vinyl group)~284-285
C-O (ethoxy group)~286-287
Adventitious Carbon~284.8
OxygenO 1sSi-O-C (ethoxy group)~532-533
Si-O-Si (siloxane)~532-533

Nuclear Magnetic Resonance (NMR) Spectroscopy (Solid-State and Solution) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of this compound in both solution and solid states. strath.ac.ukescholarship.org By probing the magnetic properties of atomic nuclei, NMR provides information about the connectivity and chemical environment of atoms within a molecule. nih.gov

In solution-state NMR, ¹H and ¹³C NMR spectra can confirm the structure of the ETES monomer by identifying the protons and carbons in the vinyl and ethoxy groups. ²⁹Si NMR is particularly valuable for studying the hydrolysis and condensation of organotriethoxysilanes. unavarra.es The chemical shift of the ²⁹Si nucleus is sensitive to the number of hydroxyl and siloxane groups attached to the silicon atom. unavarra.espascal-man.com This allows for the quantitative tracking of the parent silane, partially and fully hydrolyzed species, and various condensed oligomers and polymers in solution. unavarra.es

Solid-state NMR is essential for characterizing the structure of the cross-linked polysiloxane network formed after ETES has been applied to a surface and cured. mdpi.comrug.nl Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can provide high-resolution ¹³C and ²⁹Si spectra of the solid material. nih.gov ²⁹Si solid-state NMR can differentiate between silicon atoms with different numbers of siloxane bridges (T¹, T², T³ structures for trifunctional silanes), providing a quantitative measure of the degree of cross-linking in the polymer network. This information is crucial for understanding the relationship between the curing conditions and the final structure and properties of the modified material. escholarship.org

Table 3: Application of NMR Techniques to the Study of this compound
NMR TechniqueNucleusInformation ObtainedRelevance
Solution-State NMR¹H, ¹³CConfirmation of vinyl and ethoxy group structures in the monomer.Structural verification of the starting material.
²⁹SiMonitoring the progression of hydrolysis and early stages of condensation.Kinetic studies of the sol-gel process.
Quantification of different hydrolyzed and oligomeric species.Understanding the reaction mechanism in solution.
Solid-State NMR¹³CAnalysis of the organic (vinyl) groups in the cured polymer.Assessing the integrity of the organic functionality after curing.
²⁹SiDetermination of the degree of cross-linking (T¹, T², T³ structures).Characterizing the structure of the final polysiloxane network.

Sum-Frequency Generation (SFG) Vibrational Spectroscopy for Interfacial Molecular Orientation

Sum-Frequency Generation (SFG) vibrational spectroscopy is a surface-specific, non-linear optical technique that provides unique insights into the molecular structure and orientation of molecules at interfaces. nih.govresearchgate.netnih.gov SFG is particularly well-suited for studying thin films of this compound on various substrates, as it can selectively probe the interfacial molecules without interference from the bulk material. tdl.orgresearchgate.net

The technique involves overlapping a tunable infrared laser beam and a fixed-frequency visible laser beam at an interface. osu.edu When the infrared frequency matches a vibrational mode of the interfacial molecules, an enhanced sum-frequency signal is generated. nih.gov A key selection rule for SFG is that a vibrational mode must be both infrared and Raman active to be SFG-active, and there must be a net polar ordering of the molecules at the interface. researchgate.net

Microscopic and Imaging Techniques for Morphological and Interfacial Studies

Microscopic and imaging techniques are crucial for visualizing the physical characteristics of surfaces and interfaces modified with this compound. These methods provide direct visual evidence of surface topography, film uniformity, and fracture behavior at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) for Surface Morphology and Fracture Analysis

Scanning Electron Microscopy (SEM) is a widely used technique for producing high-resolution images of the surface of a sample. nih.govbris.ac.uk It is an invaluable tool for characterizing the surface morphology of materials treated with this compound and for analyzing the fracture surfaces of composites that incorporate this silane. researchgate.net

SEM is also a powerful tool for failure analysis. ncl.ac.uk When a composite material containing ETES as a coupling agent fractures, SEM can be used to examine the fracture surface (a technique known as fractography). azom.comnih.govdtic.mil The resulting images can provide crucial information about the failure mechanism. For example, SEM can help determine whether the fracture occurred at the interface between the matrix and the reinforcement, within the matrix itself, or through the reinforcement. nih.govresearchgate.net Evidence of good adhesion, such as matrix material adhering to the reinforcement on the fracture surface, can be observed, indicating the effectiveness of the silane coupling agent. Conversely, clean, debonded surfaces would suggest poor interfacial adhesion. researchgate.net Features such as ductile dimples or brittle cleavage facets can also be identified to characterize the nature of the fracture. ncl.ac.ukresearchgate.net

Atomic Force Microscopy (AFM) for Surface Topography and Interfacial Structure

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to visualize and measure the surface topography of materials at the micro and nanoscale. jeremyjordan.metribology.rs The technique operates by scanning a physical probe attached to a cantilever across a sample's surface. jeremyjordan.me The interactions between the tip and the surface cause the cantilever to deflect, and this deflection is measured by a laser beam reflected onto a photodetector. jeremyjordan.me This process generates a three-dimensional topological map of the surface. jeremyjordan.meazooptics.com AFM is particularly advantageous for studying thin and soft organic films, such as those formed by this compound, as it provides true surface height measurements with sub-Angstrom resolution. jeremyjordan.mewiley.com

In the context of this compound (VTES), AFM is instrumental in understanding the morphology and growth behavior of self-assembled monolayers (SAMs) on various substrates. A study on VTES films deposited on silicon dioxide substrates revealed distinct topographies depending on the deposition method. researchgate.net When deposited from a solution, the silane films were observed to grow via island formation. researchgate.net In contrast, films deposited from the vapor phase did not exhibit this island-like growth. researchgate.net

The roughness of the modified surface is a key parameter that can be quantified using AFM. Research has shown that for solution-deposited VTES films, the surface roughness initially decreases and then increases as the concentration of VTES rises. researchgate.net For vapor-phase deposition, the roughness was found to increase directly with concentration. researchgate.net These findings highlight how deposition conditions significantly influence the final surface structure of VTES-modified materials. Furthermore, AFM analysis can distinguish between different adsorption types, such as physisorption and chemisorption, which are crucial for the stability and performance of the silane layer. researchgate.net

Table 1: AFM-Derived Surface Roughness of this compound (VTES) Films

Deposition Method VTES Concentration Surface Roughness Trend Film Growth Behavior
Solution Phase Increasing First Decreases, then Increases Island formation
Vapor Phase Increasing Straight Increase No island formation

Data synthesized from research on the surface topography of VTES films. researchgate.net

Transmission Electron Microscopy (TEM) for Nanoscale Structure and Dispersion

Transmission Electron Microscopy (TEM) is a powerful imaging technique that uses a beam of electrons transmitted through an ultra-thin specimen to form an image. mdpi.com It provides detailed information about the internal structure of a sample at a sub-nanometer resolution, making it an essential tool for characterizing the size, shape, and dispersion of nanoparticles. mdpi.comnih.govnanocomposix.com In the study of materials modified with this compound, TEM is crucial for visualizing how the silane coupling agent affects the nanoscale morphology and the distribution of nanoparticles within a matrix.

For instance, when nanoparticles like silica (B1680970) or iron oxide are surface-modified with silanes, TEM can directly image the resulting core-shell structures. researchgate.netresearchgate.net It allows researchers to assess the thickness and uniformity of the silane coating on individual nanoparticles. researchgate.net This is critical as the coating thickness influences the particle's stability and its interaction with the surrounding medium.

Moreover, TEM is indispensable for evaluating the dispersion of nanoparticles in a composite material. Agglomeration of nanoparticles can negatively impact the material's properties, and surface modification with this compound is often performed to prevent this. TEM images can reveal whether nanoparticles are individually dispersed or form aggregates. researchgate.net For example, a study involving the modification of Phenyltrimethoxysilane (PTMS) particles with vinyltrimethoxysilane (B1682223) (a compound structurally similar to VTES) utilized TEM to determine changes in the size and morphology of the resulting particles. bwise.kr By analyzing a large number of particles from TEM micrographs, a statistical understanding of the size distribution can be obtained, which is vital for quality control and predicting the performance of the nanomaterial. nih.govnanocomposix.com

X-ray Diffraction (XRD) for Crystalline Structure and Phase Analysis

X-ray Diffraction (XRD) is a primary analytical technique used to determine the atomic and molecular structure of a crystal. nih.govmtoz-biolabs.com The method involves directing a beam of X-rays onto a sample and measuring the scattering angles of the diffracted beams. mtoz-biolabs.com Crystalline materials produce a unique diffraction pattern of sharp peaks, which acts as a fingerprint for identifying the material and determining its crystal structure, phase, and degree of crystallinity. nih.govuni-siegen.de

When this compound is used to form a coating on a crystalline substrate or to modify crystalline nanoparticles, XRD can provide valuable information. For example, XRD analysis can confirm the crystallinity of nanocomposites after surface modification. researchgate.net Often, the application of a silane layer like VTES onto a surface results in the formation of an amorphous (non-crystalline) polysiloxane network. researchgate.net This amorphous nature would be indicated in an XRD pattern by the presence of a broad hump or halo rather than sharp diffraction peaks. researchgate.net

In studies of cellulose nanofibrils modified with aminopropyl triethoxysilane (B36694), XRD analysis was used to investigate changes in the crystalline structure of the cellulose. mdpi.com Similarly, for VTES-modified materials, XRD can be employed to assess whether the modification process alters the underlying crystalline structure of the substrate or filler material. It can also be used to identify any new crystalline phases that might form due to reactions during material processing or curing. The absence of new crystalline peaks after modification typically confirms that the silane has formed an amorphous layer on the surface without inducing crystallization or reacting to form new crystalline compounds.

Surface Wettability and Energy Determination

Contact angle analysis is a widely used method to quantify the wettability of a solid surface by a liquid. gelest.com The contact angle is the angle formed by a liquid droplet at the three-phase boundary where the liquid, gas, and solid intersect. gelest.com A low contact angle (typically < 90°) indicates that the liquid spreads well on the surface, signifying a hydrophilic (water-attracting) surface. gelest.comgelest.com Conversely, a high contact angle (> 90°) suggests poor wetting, indicating a hydrophobic (water-repelling) surface. gelest.comgelest.com

The modification of surfaces with this compound significantly alters their wetting behavior. The ethoxy groups of VTES hydrolyze to form silanol groups, which can then condense with hydroxyl groups on a substrate surface, forming a covalent bond. The exposed ethenyl (vinyl) groups create a new surface with different chemical properties.

Studies have demonstrated the effectiveness of this modification by measuring the static water contact angle. For example, research on VTES films deposited on silicon dioxide substrates used water contact angle measurements to characterize the property of the modified surface. researchgate.net The change in contact angle before and after silanization provides direct evidence of the successful surface modification. Typically, an inorganic surface like glass or silica is hydrophilic. After treatment with VTES, the surface becomes more hydrophobic due to the presence of the organic vinyl groups. The degree of hydrophobicity can be controlled by factors such as the concentration of the silane solution and the reaction time, which influence the density and ordering of the silane layer. researchgate.netnih.gov

Table 2: Representative Water Contact Angles on Various Surfaces

Surface Type Typical Water Contact Angle (θ) Wettability Classification
Untreated Silica/Glass < 30° Hydrophilic
This compound-Modified Surface > 90° Hydrophobic
Superhydrophobic Surface > 150° Superhydrophobic

Data compiled from general principles of surface wettability and silane modification. mdpi.comgelest.comgelest.com

Surface free energy is a measure of the excess energy at the surface of a material compared to the bulk. It is a critical parameter that governs adhesion, wetting, and other interfacial phenomena. nih.gov While contact angle measurements with a single liquid like water can determine hydrophilicity, a more comprehensive understanding of the surface's interactive properties requires the determination of its surface free energy and its components (e.g., dispersive and polar components). nih.govresearchgate.net

This analysis is typically performed by measuring the contact angles of several well-characterized liquids with known surface tensions and polar/dispersive components on the surface of interest. nih.gov Using theoretical models, such as the Owens-Wendt-Rabel-Kaelble (OWRK) or Fowkes theory, the total surface free energy of the solid and its components can be calculated from the measured contact angles. nih.gov

For surfaces modified with this compound, this analysis provides quantitative insight into the nature of the surface. The nonpolar vinyl groups introduced by VTES are expected to primarily contribute to the dispersive (van der Waals) component of the surface energy, while reducing the polar component associated with the original hydroxylated surface. This change in surface energy components directly influences the adhesion of polymers, coatings, and biological molecules to the modified substrate. researchgate.net A lower surface energy generally corresponds to lower wettability and reduced adhesion of polar substances.

Advanced Analytical and Hyphenated Techniques

To gain a more comprehensive understanding of this compound and its modified materials, advanced analytical and hyphenated techniques are employed. Hyphenated techniques combine a separation method with a spectroscopic detection method, providing enhanced analytical power for complex mixtures. nih.gov

Commonly used hyphenated techniques that can be applied to the analysis of VTES include:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for analyzing volatile compounds. jetir.org It can be used to assess the purity of this compound, identify byproducts from its synthesis or hydrolysis reactions, and detect any residual unreacted silane in a modified material. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides structural information for their identification. asdlib.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for analyzing less volatile or thermally sensitive molecules, such as oligomers formed from the partial hydrolysis and condensation of VTES. springernature.com The liquid chromatograph separates these oligomers, and the mass spectrometer helps in their identification and characterization.

Other advanced techniques that offer valuable insights include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both liquid-state and solid-state NMR can provide detailed structural information. Liquid-state ¹H and ¹³C NMR are used to confirm the molecular structure of VTES, while ²⁹Si NMR is particularly powerful for studying the condensation reactions of silanes. It can distinguish between different silicon environments (e.g., monomers, dimers, and higher-order oligomers) and quantify the degree of cross-linking in a cured silane network. mdpi.com

Fourier-Transform Infrared Spectroscopy (FTIR): Often used in conjunction with other techniques, FTIR can monitor the progress of the silanization reaction by tracking the disappearance of Si-O-Et bands and the appearance of Si-O-Si (siloxane) bands. nih.govjetir.org

These advanced methods provide a multi-faceted characterization of this compound, from its initial purity to the complex structures it forms upon application and curing. nih.govspringernature.com

Chromatography (GC, LC) and Mass Spectrometry (MS, SIMS, ICP-MS) for Purity and Degradation Product Identification

Chromatographic and mass spectrometric techniques are indispensable tools for assessing the purity of this compound and identifying its degradation products. Gas Chromatography (GC) and Liquid Chromatography (LC) are powerful separation techniques that, when coupled with Mass Spectrometry (MS), provide detailed molecular information.

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the sample is vaporized and separated based on its components' boiling points and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound and any impurities present. nih.govdntb.gov.ua The technique is highly sensitive and can be used to quantify the purity of the silane and detect trace levels of contaminants or degradation byproducts that may arise from hydrolysis or condensation reactions.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a complementary technique often employed for less volatile or thermally sensitive compounds. lcms.czlcms.cznih.gov In LC-MS, the sample is dissolved in a liquid solvent and pumped through a column packed with a stationary phase. Separation occurs based on the differential partitioning of the components between the mobile and stationary phases. The eluent from the LC column is then introduced into the mass spectrometer. LC-MS is valuable for analyzing oligomeric species that may form from the partial hydrolysis and condensation of this compound. Combining LC with a high-performance mass spectrometer, such as a time-of-flight (TOF) analyzer, allows for accurate mass measurements and the elucidation of the structures of unknown degradation products. lcms.cz

Secondary Ion Mass Spectrometry (SIMS) offers surface-sensitive analysis, providing elemental and molecular information from the very top layers of a material. In SIMS, a primary ion beam is directed at the sample surface, causing the sputtering of secondary ions. These secondary ions are then analyzed by a mass spectrometer. Time-of-Flight SIMS (ToF-SIMS) is particularly useful for characterizing the surface of this compound-modified materials, as it can detect the presence of the silane and identify specific molecular fragments, confirming its covalent attachment to a substrate. diva-portal.org

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique for elemental analysis. While not typically used for identifying molecular structures, it can be employed to determine the concentration of silicon and other elements in materials treated with this compound, providing a quantitative measure of the silane's presence.

The following table summarizes the application of these techniques in the analysis of this compound:

TechniqueAnalyte TypeInformation ObtainedKey Advantages
GC-MS Volatile/Semi-volatile compoundsPurity, identification of volatile impurities and degradation products.High separation efficiency, sensitive, provides structural information.
LC-MS Non-volatile/Thermally labile compoundsIdentification of oligomers, less volatile degradation products.Applicable to a wide range of compounds, provides accurate mass data. lcms.czlcms.cz
ToF-SIMS Surface moleculesSurface composition, confirmation of silane bonding to a substrate. diva-portal.orgHigh surface sensitivity, molecular and elemental information.
ICP-MS ElementsQuantitative elemental composition, silicon content.Extremely high sensitivity for elemental analysis.

Ion Beam Analysis (e.g., RBS, ERDA) for Elemental Depth Profiling

Ion Beam Analysis (IBA) techniques are powerful, non-destructive methods for determining the elemental composition and depth distribution of elements within the near-surface region of materials. rsc.orgiancas.org.in Rutherford Backscattering Spectrometry (RBS) and Elastic Recoil Detection Analysis (ERDA) are two prominent IBA techniques particularly relevant for characterizing thin films and surfaces modified with this compound. rsc.orgdiva-portal.org

Rutherford Backscattering Spectrometry (RBS) involves directing a beam of high-energy ions (typically helium) at a sample. biu.ac.il A small fraction of these ions will elastically scatter from the nuclei of the atoms in the sample. By measuring the energy of the backscattered ions, it is possible to identify the elements present in the sample and their concentration as a function of depth. biu.ac.ilsurrey.ac.uk The depth resolution of RBS is typically on the order of a few nanometers, making it ideal for analyzing the thickness and composition of thin silane layers. biu.ac.il

Elastic Recoil Detection Analysis (ERDA) is a complementary technique that is particularly sensitive to light elements, including hydrogen, which is a key component of organic molecules like this compound. wikipedia.org In ERDA, a heavier ion beam is used to bombard the sample at a glancing angle. This causes atoms from the sample to be recoiled in the forward direction. By measuring the energy and identity of these recoiled atoms, a quantitative depth profile of all elements, including light ones, can be obtained simultaneously. wikipedia.org Time-of-Flight ERDA (ToF-ERDA) is an advanced implementation that provides excellent depth resolution and the ability to separate different elements effectively. mdpi.com

The following table outlines the capabilities of RBS and ERDA for analyzing this compound-modified materials:

TechniquePrimary Ion BeamDetected ParticlesElements DetectedKey Information Provided
RBS Light ions (e.g., He+)Backscattered primary ionsHeavier elements in a lighter matrixElemental composition, film thickness, depth profiles of heavier elements. biu.ac.ilmpg.de
ERDA Heavy ions (e.g., Cl, I)Recoiled target atomsAll elements, including light elements (H, C, O)Complete elemental depth profiles, including light elements. diva-portal.orgwikipedia.org

Surface and Interfacial Cutting Analysis System for Adhesion Strength Evaluation

The primary function of this compound as a coupling agent is to enhance the adhesion between dissimilar materials. Therefore, accurately measuring the adhesion strength of the resulting interface is of paramount importance. The Surface and Interfacial Cutting Analysis System (SAICAS) is a specialized technique for quantifying the adhesion strength at specific depths within a material or at an interface. nih.gov

The SAICAS method involves horizontally cutting a sample with a sharp blade while precisely measuring the vertical and horizontal forces. nih.gov This allows for the determination of the peeling or cutting resistance at various depths, providing a detailed profile of the adhesion strength. This technique can be used to evaluate the adhesion between a coating containing this compound and a substrate, or to assess the internal cohesive strength of a composite material modified with the silane. nih.gov

In addition to SAICAS, other well-established methods for evaluating adhesion strength include:

Peel-off Tests: These tests measure the force required to peel a flexible layer from a rigid substrate at a specific angle and speed. researchgate.net The results are often expressed as peel strength (force per unit width).

Shear Tests: In a shear test, a force is applied parallel to the bonded interface, and the stress required to cause failure is measured. mdpi.com This provides information about the shear strength of the adhesive bond.

The following table summarizes various adhesion testing methods applicable to materials modified with this compound:

Test MethodPrincipleMeasured ParameterApplication
SAICAS Horizontal cutting with force measurement.Cutting/peeling force as a function of depth.Depth profiling of adhesion and cohesion strength. nih.gov
Peel-off Test Peeling a flexible layer from a substrate.Peel strength (force per unit width).Adhesion of coatings and films. researchgate.net
Shear Test Applying a force parallel to the interface.Shear strength (stress at failure).Adhesion strength of bonded joints. mdpi.com
Cross-Cut Test Scribing a lattice pattern and applying adhesive tape.Qualitative assessment of adhesion based on the amount of coating removed.Rapid evaluation of coating adhesion.

Theoretical and Computational Investigations of Ethenyltriethoxysilane Systems

Molecular Dynamics Simulations for Interfacial Interactions

Molecular dynamics simulations provide a means to observe the dynamic behavior of atoms and molecules, offering a virtual window into the interactions of ETES with substrates and with itself. These simulations are crucial for understanding the initial stages of surface modification and the subsequent formation of polymeric structures.

The adsorption of ethenyltriethoxysilane onto a substrate is the foundational step for its function as a coupling agent or surface modifier. MD simulations can elucidate the orientation, binding energy, and mobility of ETES molecules at an interface. While direct MD studies on ETES are not abundant in the literature, valuable insights can be drawn from simulations of analogous organosilanes, such as alkyltriethoxysilanes and other functionalized silanes, on various substrates like silica (B1680970) and metal oxides.

Reactive molecular dynamics simulations of alkylmethoxysilanes on hydroxylated silica surfaces have shown that the initial grafting of silanes is influenced by the local environment of the surface silanol (B1196071) groups. nih.gov Silanes preferentially condense with silanols that are further from the substrate surface and in proximity to other surface-bound silanols. nih.gov This suggests that the initial adsorption and reaction of ETES on a silica surface would also be a highly localized and cooperative process.

Simulations of various functionalized silanes on zinc oxide (ZnO) surfaces have revealed that the nature of the organic tail group significantly affects the adsorption behavior. researchgate.net For instance, aminopropyltrihydroxysilane, with its polar amino group, exhibits a strong and specific orientation on the polar ZnO surface. researchgate.net In contrast, octyltrihydroxysilane, with a nonpolar tail, shows multiple adsorption configurations. researchgate.net Given the vinyl group in ETES, which has a different electronic character compared to alkyl or amino groups, its interaction with a metal oxide surface would be unique, likely involving a combination of van der Waals forces and potential weak electronic interactions between the vinyl's π-system and the substrate.

The following table, based on data from simulations of related silanes, illustrates the types of insights that can be gained from such studies.

Silane (B1218182) SystemSubstrateKey Simulation FindingsReference
AlkylmethoxysilanesHydroxylated SilicaPreferential condensation with specific surface silanols. nih.gov
Functionalized Silanes (amino-, thiol-, octyl-)Zinc OxideAdsorption behavior is dependent on the tail group's polarity. researchgate.net
Chitosan OligomersSilicaAdsorption is influenced by salt concentration and can be outcompeted by divalent salts. nih.gov The free energy of adsorption was calculated to be 0.6 kcal/mol per monomer. nih.gov nih.gov
DodecaneSilicaOil detachment is dependent on the density and type of surface silanol groups. mdpi.com

Following adsorption and hydrolysis, this compound molecules undergo condensation reactions to form a cross-linked polysiloxane network. MD simulations can model this process, providing details on the network structure, density, and the interdiffusion of polymer chains at the interface with an organic matrix.

Reactive molecular dynamics simulations have been used to study the polycondensation of alkoxysilanes in solution. researchgate.net These simulations have shown that the formation of siloxane clusters and rings occurs through two primary mechanisms: monomer addition and cluster-cluster aggregation. researchgate.net The resulting network structure is influenced by factors such as the concentration of reactants and the presence of catalysts. For ETES, the vinyl group would likely influence the spatial arrangement of the forming network, potentially leading to a more open structure compared to silanes with smaller, non-reactive groups.

The interdiffusion of the silane network with a polymer matrix is critical for achieving strong adhesion. MD simulations can quantify this interpenetration by calculating parameters such as the density profile of the silane and polymer across the interface. While specific simulations of ETES network interdiffusion are not widely reported, studies on similar systems provide a conceptual framework. For instance, simulations of epoxy resins on silica surfaces have shown how the surface chemistry and the presence of coupling agents affect the polymer's conformation and mobility near the interface.

The degree of cross-linking and the final morphology of the polysiloxane network are also influenced by the reaction conditions. For example, studies on polysiloxane hybrids have shown that temperature plays a crucial role in the network formation, with higher temperatures leading to a higher degree of condensation and a more three-dimensional network. mdpi.com

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density functional theory is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. rsc.org It is particularly well-suited for elucidating the detailed mechanisms of chemical reactions, including the hydrolysis and condensation of this compound.

DFT calculations can provide fundamental insights into the electronic properties of ETES, which govern its reactivity. Key parameters that can be calculated include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, and the distribution of electron density (e.g., through Mulliken or Natural Bond Orbital (NBO) charge analysis).

The reactivity of the vinyl group is of particular interest. DFT studies on the silylation of vinyl arenes have shown that the electronic nature of the substituents on the vinyl group can significantly influence the reaction pathway. mdpi.com For ETES, the triethoxysilyl group acts as an electron-withdrawing group, which can affect the reactivity of the vinyl double bond towards radical or nucleophilic attack.

DFT-based reactivity descriptors, such as the Fukui function and dual descriptor, can be used to predict the most likely sites for electrophilic, nucleophilic, and radical attack on the ETES molecule. lpnu.uanih.gov This information is invaluable for understanding its behavior in various chemical environments. For instance, in the context of copolymerization, DFT calculations can help predict the reactivity ratios of ETES with other vinyl monomers. researchgate.net

The following table presents representative data from DFT studies on related silane systems, illustrating the types of electronic structure and reactivity information that can be obtained.

SystemDFT-Calculated PropertyFindingReference
Vinyl Arenes + HydrodisiloxanesGibbs Free Energies of ActivationThe presence of an electron-donating methoxy (B1213986) group on the styrene (B11656) did not adversely affect the reaction yield. mdpi.com
Vinyltrimethoxysilane (B1682223) + StyreneActivation Energy (ΔE*)The activation energy for the ortho-addition was calculated to be 78.90 kJ/mol. nih.gov
Glycine + Metal Oxides (ZnO, MgO, CaO)HOMO-LUMO GapThe glycine/CaO model had the lowest band gap (1.643 eV), indicating higher reactivity.

The hydrolysis of the ethoxy groups in ETES to form silanols is the first step in the formation of a siloxane network. DFT calculations can map out the potential energy surface for this reaction, identifying the transition states and calculating the activation energy barriers.

Studies on the hydrolysis of vinyltrialkoxysilanes have shown that the reaction is highly dependent on pH. In neutral conditions, the hydrolysis is extremely slow. However, the presence of either an acid or a base catalyst dramatically increases the reaction rate. DFT calculations can model the role of the catalyst by explicitly including catalytic species (e.g., H₃O⁺ or OH⁻) in the simulation and determining their effect on the activation barrier.

A study on the hydrolysis of vinyltrimethoxysilane (VTMS) and vinyltriethoxysilane (B1683064) (VTES) using ¹H NMR revealed that under basic conditions, the steric hindrance of the ethoxy group makes the hydrolysis of VTES about 50 times slower than that of VTMS. DFT calculations can provide a quantitative explanation for this observation by comparing the activation energies for the hydrolysis of the two molecules.

The subsequent condensation of the silanol groups to form siloxane bonds can also be investigated using DFT. The calculations can help to determine the relative likelihood of different condensation pathways, such as the reaction between two silanols or between a silanol and an ethoxy group.

The table below summarizes key findings from a study on the hydrolysis of vinyltrialkoxysilanes.

ConditionObservationImplicationReference
NeutralExtremely slow hydrolysis (k = 1.3 x 10⁻⁶ M⁻¹s⁻¹)A catalyst is necessary for practical applications.
AcidicDramatic increase in hydrolysis rate.Acid catalysis is an effective way to initiate the reaction.
BasicDramatic increase in hydrolysis rate; VTES hydrolysis is ~50x slower than VTMS.The choice of silane and catalyst can be used to control the reaction kinetics.

DFT is a powerful tool for investigating the mechanisms of catalyzed reactions involving this compound. This includes not only the acid- or base-catalyzed hydrolysis and condensation but also other reactions involving the vinyl group, such as hydrosilylation.

For instance, DFT studies have been used to elucidate the mechanism of palladium-catalyzed hydrosilylation of gem-difluoroallenes to produce vinylsilanes. These calculations revealed the key transition states and provided insights into the origin of the observed chemo- and regioselectivity. A similar approach could be applied to understand the catalytic reactions of ETES, such as its polymerization or grafting onto surfaces.

In the context of catalysis, DFT can be used to:

Identify the active catalytic species.

Determine the most favorable reaction pathway by comparing the energy profiles of different possible mechanisms.

Understand the role of ligands and other additives in modifying the catalyst's activity and selectivity.

Design new and improved catalysts for specific applications of this compound.

A combined experimental and DFT study on the silylation of vinyl arenes with hydrodisiloxanes, catalyzed by sodium triethylborohydride, demonstrated the power of this approach. mdpi.com The DFT calculations were able to explain why the expected hydrosilylation product was not observed and instead a different silylation product was formed. mdpi.com This highlights the ability of DFT to unravel complex reaction mechanisms and guide experimental work.

Finite Element Analysis and Mechanics Modeling of Silane-Modified Composites

Finite Element Analysis (FEA) and mechanics modeling are powerful computational tools used to understand and predict the behavior of materials under various conditions. In the context of this compound-modified composites, these methods provide invaluable insights into the material's structural integrity and performance without the need for extensive and costly physical testing.

Prediction of Stress Distribution at Interfaces

FEA is employed to create detailed 3D models of the composite material, including the filler particles, the polymer matrix, and the thin silane coupling layer. By applying simulated loads, researchers can visualize and quantify the stress distribution across the material. Studies have shown that a uniform and well-bonded silane layer leads to a more even distribution of stress, preventing localized stress concentrations that could initiate cracks and lead to premature failure. acs.orgacs.org For instance, research on dental composites has demonstrated that silane application significantly improves the bond strength and leads to a more favorable stress distribution at the repaired interface. mdpi.com In silico analysis has been used to predict the coupling ratio of silane in CAD/CAM resin composites, showing a decrease in this ratio and the elastic modulus after water absorption, which can be attributed to the hydrolysis of the silane coupling layer. semanticscholar.org

These models can simulate various scenarios, such as mechanical loading, thermal expansion and contraction, and moisture absorption, to predict how these factors influence the stress at the filler-matrix interface. The results from these simulations help in optimizing the concentration of this compound and the processing conditions to achieve the most robust interfacial bonding.

Simulation of Mechanical Performance and Failure Modes

Furthermore, these computational models are instrumental in predicting the failure modes of the composite. For example, simulations can show whether a crack is likely to initiate within the matrix, at the interface, or through the filler particle itself. This information is crucial for understanding the weak points in the material and for developing strategies to improve its fracture resistance. By observing the simulated failure process, researchers can identify the sequence of events leading to material breakdown, such as debonding at the interface followed by matrix cracking. acs.org This predictive capability allows for the virtual testing of numerous material compositions and structural designs, accelerating the development of new and improved composites. siemens.com

Interactive Table: Simulated Mechanical Properties of Silane-Modified Composites

Composite SystemProperty SimulatedKey Finding
Nanofill Resin CompositeShear Bond Strength & Stress DistributionSilane application significantly enhanced bond strength and resulted in favorable stress distribution. mdpi.com
Silorane-based CompositePolymerization Shrinkage & StressSilorane exhibited lower polymerization shrinkage and stress compared to methacrylate (B99206) resins. nih.gov
CAD/CAM Resin CompositeElastic Modulus & Silane Coupling RatioWater absorption led to a decrease in the elastic modulus and the predicted silane coupling ratio. semanticscholar.org

Quantitative Structure-Property Relationship (QSPR) and Group Additivity Approaches

Quantitative Structure-Property Relationship (QSPR) and group additivity methods are computational techniques that aim to predict the macroscopic properties of a chemical compound based on its molecular structure. These approaches are particularly valuable in materials science for screening new compounds and optimizing formulations without the need for extensive synthesis and testing.

Prediction of Macroscopic Properties from Molecular Structure

QSPR models are statistical models that correlate the structural or physicochemical properties of molecules with their macroscopic properties. For this compound, QSPR can be used to predict a wide range of properties, including its boiling point, density, viscosity, and even its reactivity as a coupling agent.

The process involves first calculating a set of molecular descriptors for the this compound molecule. These descriptors can be simple, such as molecular weight and the number of certain types of atoms, or more complex, such as topological indices and quantum mechanical parameters. These descriptors are then used to build a mathematical model that relates them to a specific property of interest. For example, a QSPR model could predict the tensile strength of a composite modified with different silane coupling agents based on the molecular descriptors of those silanes. researchgate.net

Development of Predictive Models for Silane Performance

Group additivity methods offer a simpler, yet often effective, way to estimate the properties of a molecule. researchgate.netresearchgate.net This approach is based on the principle that the properties of a larger molecule can be approximated by summing the contributions of its individual functional groups. For this compound, the contributions of the ethenyl group, the ethoxy groups, and the central silicon atom would be summed to estimate a particular property. researchgate.netresearchgate.net

These methods are particularly useful for predicting thermodynamic properties such as enthalpy of formation, entropy, and heat capacity. researchgate.netresearchgate.net By developing a database of group contributions from a set of well-characterized molecules, it becomes possible to predict the properties of new or hypothetical silane structures. This allows for the rapid screening of potential new silane coupling agents with desired performance characteristics. The adoption of digital R&D tools and modeling platforms is accelerating the development of these predictive models, enabling suppliers to tailor silane derivatives to specific needs. researchandmarkets.com

Interactive Table: Predictive Modeling Approaches for Silane Properties

Modeling ApproachPredicted PropertyBasis of Prediction
QSPRVarious Macroscopic PropertiesCorrelation of molecular descriptors with observed properties.
Group AdditivityThermodynamic PropertiesSummation of the contributions of individual molecular fragments. researchgate.netresearchgate.net

Environmental Dynamics and Degradation Pathways of Ethenyltriethoxysilane and Its Derivatives

Environmental Fate and Transport Mechanisms of Ethenyltriethoxysilane

This compound, an organosilicon compound, enters the environment through various industrial applications. Its fate and transport are governed by a combination of physical and chemical processes that dictate its distribution and persistence in different environmental compartments.

Adsorption-Desorption Processes in Environmental Compartments

The mobility of this compound in the environment is significantly influenced by its interaction with solid matrices such as soil and sediment. Adsorption, the process of adhering to the surface of particles, can limit its transport, while desorption allows it to be released back into the surrounding environment.

Research on the adsorption of vinyltriethoxysilane (B1683064) (a synonym for this compound) onto functionalized mesoporous silica (B1680970) has shown that these materials exhibit the ability to adsorb volatile organic compounds. In one study, the adsorption capacity under both dry and wet conditions was evaluated, demonstrating that the presence of vinyl groups can enhance humidity resistance. The desorption of the adsorbed compound could be achieved with high efficiency, suggesting that the process is reversible. acs.org

While specific studies on the adsorption-desorption behavior of this compound in natural soils and sediments are limited, the principles of sorption for organic compounds can be applied. The organic carbon content of the soil, clay mineralogy, and pH are expected to be critical factors controlling its adsorption. nih.govcopernicus.org The interaction is likely to occur through weak van der Waals forces, typical for physical adsorption processes. nih.gov

Table 1: Adsorption/Desorption Characteristics of p-xylene on Functionalized Mesoporous Silica with Vinyltriethoxysilane

Adsorbent (Molar Ratio VTES/(VTES+TEOS))Adsorption Capacity (Qwet/Qdry)Desorption Ratio (%)
v-SiO2 (15%)85.2%88.1%
Unfunctionalized Silica56.2%Not Reported

Data adapted from a study on the removal of volatile organic compounds, using p-xylene as the adsorbate. acs.org

Dissipation and Distribution in Soil and Aquatic Systems

Once released into the environment, this compound will partition between soil, water, and air based on its physicochemical properties. Its limited water solubility suggests a tendency to associate with particulate matter in aquatic systems. solubilityofthings.com

In soil, its movement will be governed by its adsorption characteristics. Compounds with strong adsorption to soil particles will exhibit lower mobility and are less likely to leach into groundwater. nih.gov The dissipation of this compound in soil is expected to be influenced by both biotic and abiotic degradation processes.

Biotic and Abiotic Degradation Pathways

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, which can be broadly categorized as biotic (mediated by living organisms) and abiotic (chemical and physical processes).

Hydrolysis in Aqueous Environments

This compound is prone to hydrolysis in the presence of water. medium.com This reaction involves the cleavage of the ethoxy groups (Si-OC2H5) to form silanols (Si-OH) and ethanol (B145695). medium.comnih.gov The resulting vinylsilanetriol is unstable and tends to undergo self-condensation to form vinylsiloxane oligomers and polymers. medium.com

The rate of hydrolysis is highly dependent on the pH of the aqueous medium. Studies on vinyltriethoxysilane (VTES) have shown that the hydrolysis is extremely slow in neutral conditions. However, the presence of even small amounts of acid or base can dramatically increase the reaction rate by several orders of magnitude. researchgate.net In acidic conditions, the steric effect of the alkoxy group has minimal influence on the hydrolysis rate. In contrast, under basic conditions, the bulkier ethoxy group in VTES results in a significantly slower hydrolysis rate compared to its methoxy (B1213986) counterpart (vinyltrimethoxysilane). researchgate.net

Table 2: Apparent Rate Constants for the Hydrolysis of Vinylalkoxysilanes

CompoundConditionApparent Rate Constant (k, M-1s-1)
VinylalkoxysilanesNeutral1.3 x 10-6
Vinyltriethoxysilane (VTES)BasicSignificantly slower than VTMS
Vinyltrimethoxysilane (B1682223) (VTMS)Basic~50 times faster than VTES

Data from a study on the hydrolysis of vinyltrialkoxysilanes in a water-acetonitrile medium. researchgate.net

Microbial Degradation and Biotransformation Processes

The role of microorganisms in the degradation of this compound is not well-documented in scientific literature. However, general principles of microbial transformation of organosilicon compounds can provide some insights. While the silicon-carbon (Si-C) bond is generally considered stable and resistant to microbial cleavage, some studies have suggested the possibility of enzymatic transformations of silicon compounds. nih.gov

Enzymes such as lipases and proteases have been shown to catalyze the formation and hydrolysis of silicon-oxygen (Si-O) bonds, which is relevant to the biotransformation of the hydrolysis products of this compound. nih.gov It is plausible that microorganisms could facilitate the hydrolysis of the ethoxy groups, thereby contributing to the initial breakdown of the molecule.

Oxidative and Photolytic Degradation Mechanisms

Oxidative degradation involves the reaction of this compound with atmospheric oxidants, such as hydroxyl radicals. A study on the thermal and oxidative degradation of copolymers containing vinyl triethoxy silane (B1218182) (VTES) revealed that the presence of oxygen can have a catalytic influence on the degradation process. doi.org The degradation of poly(vinyltriethoxysilane) (PVTES) occurs at lower temperatures in the presence of oxygen compared to an inert nitrogen atmosphere, indicating its susceptibility to oxidation. doi.org The formation of peroxides and hydroperoxides can accelerate the oxidative degradation reaction. doi.org

Table 3: Thermal and Oxidative Degradation Characteristics of Poly(vinyltriethoxysilane)

AtmosphereDegradation Onset Temperature (°C)Activation Energy (kJ/mol)
Nitrogen (N2)~364108
Oxygen (O2)~239 and ~300 (two steps)98

Data from a thermogravimetric analysis of PVTES. doi.org

Photolytic degradation, the breakdown of a compound by light, is another potential environmental degradation pathway. While specific studies on the photolytic degradation of this compound are scarce, the presence of the vinyl group suggests potential reactivity towards sunlight. The vinyl group could potentially undergo photochemical reactions in the atmosphere or on surfaces. However, without specific experimental data, the significance of photolytic degradation as a fate process for this compound remains speculative.

Persistence of Degradation Products in the Environmentcabidigitallibrary.org

The environmental persistence of the degradation products of this compound is primarily governed by the stability of the siloxane bonds (Si-O-Si) and the carbon-silicon (C-Si) bond under various environmental conditions. Following the initial hydrolysis of this compound to the transient ethenylsilanetriol, subsequent condensation reactions form vinyl-substituted oligo- and polysiloxanes. The persistence of these degradation products is influenced by a combination of abiotic and biotic degradation pathways.

In the atmosphere, volatile degradation products can undergo oxidation initiated by hydroxyl radicals. frontiersin.org This process ultimately leads to the degradation of the organic part of the molecule and the formation of silica, carbon dioxide, and water. frontiersin.org The atmospheric lifetimes of volatile siloxanes are estimated to be on the order of days.

The persistence of the ultimate degradation products, such as various forms of silicic acid and ultimately inorganic silica, is considered indefinite as they become part of the natural silicon cycle.

Assessment of Environmental Chemodynamicsresearchgate.net

The environmental chemodynamics of this compound and its derivatives are dictated by a complex interplay of the compound's inherent physicochemical properties and the characteristics of the surrounding environmental compartments. "Fate and transport" are the key processes that describe how these chemical species move and transform in the environment. nih.gov The initial hydrolysis and subsequent condensation reactions are central to understanding their environmental behavior.

Influence of Chemical Properties and Environmental Conditionsresearchgate.net

The environmental fate and transport of this compound and its degradation products are significantly influenced by their chemical properties and prevailing environmental conditions.

Hydrolysis and Condensation: The ethoxy groups of this compound are readily hydrolyzable in the presence of water, a reaction that is catalyzed by both acids and bases. researchgate.net The rate of hydrolysis is significantly affected by pH, with the reaction being slow in neutral conditions and dramatically increasing in acidic or basic environments. researchgate.net Following hydrolysis, the resulting ethenylsilanetriol is unstable and undergoes self-condensation to form vinyl-substituted siloxanes. The rate and extent of this condensation are also pH-dependent.

Sorption: The degradation products, particularly the less volatile siloxane oligomers and polymers, can partition between water, soil, and sediment. The sorption of organosilicon compounds to soil and sediment is primarily influenced by the organic carbon content of the solid phase. Studies on volatile methylsiloxanes have shown that they sorb rapidly to soils, with organic carbon partition coefficient (logKoc) values suggesting a significant affinity for organic matter. nih.gov The vinyl group in the degradation products of this compound may slightly alter the polarity and, consequently, the sorption behavior compared to fully methylated siloxanes.

Volatility: The initial degradation product, ethanol, is highly volatile and will readily partition to the atmosphere. The volatility of the subsequent siloxane products will decrease with increasing molecular weight as more condensation occurs. Lower molecular weight cyclic and linear vinyl-substituted siloxanes may exhibit some volatility and can be transported in the atmosphere.

Environmental Conditions:

pH: As mentioned, pH is a critical factor controlling the rate of hydrolysis and condensation, thereby influencing the types and sizes of degradation products formed. researchgate.net

Temperature: Higher temperatures generally increase the rates of chemical reactions, including hydrolysis and degradation. researchgate.net For instance, the thermal degradation of organosilicon-modified polymers is significantly influenced by temperature. researchgate.net

Soil and Sediment Composition: The presence of clay minerals can catalyze the hydrolysis of siloxane bonds, while the organic matter content will be the primary determinant for the sorption of the less polar degradation products. cabidigitallibrary.orgnih.gov

Sunlight: Photodegradation can be a significant pathway for the degradation of organic compounds in the atmosphere and surface waters. mdpi.com The vinyl group in the degradation products may be susceptible to photochemical reactions.

The following interactive data table summarizes the influence of key parameters on the environmental dynamics of this compound and its derivatives.

ParameterInfluence on this compound and its DerivativesPrimary Environmental Compartment(s) Affected
pHCatalyzes hydrolysis and condensation reactions. Rates are minimal at neutral pH and increase under acidic and basic conditions.Water, Soil, Sediment
TemperatureIncreases the rate of hydrolysis, condensation, and potential degradation reactions.Water, Soil, Sediment, Air
Organic Carbon ContentIncreases sorption of less polar siloxane degradation products to soil and sediment.Soil, Sediment
Clay Mineral ContentCatalyzes the hydrolysis of siloxane bonds in degradation products.Soil, Sediment
Sunlight (UV Radiation)Can lead to photodegradation of the vinyl group and the siloxane backbone in the atmosphere and surface waters.Air, Surface Water

Spatiotemporal Variations in Environmental Behaviorresearchgate.net

The environmental behavior of this compound and its degradation products exhibits significant variations in both space and time, driven by the dynamic nature of environmental systems and the progressive transformation of the chemical species.

Spatial Variations:

Near Source vs. Far from Source: In areas of initial release, higher concentrations of the parent compound, this compound, and its immediate hydrolysis product, ethenylsilanetriol, are expected in soil and water. As these substances are transported away from the source, their concentrations will decrease due to dilution and degradation, while the relative abundance of more persistent, higher molecular weight siloxane condensation products may increase.

Different Environmental Compartments: The distribution of the degradation products will vary between air, water, soil, and sediment. Volatile components like ethanol and low molecular weight siloxanes will be more prevalent in the atmosphere. Less volatile and more hydrophobic siloxane oligomers and polymers will tend to accumulate in soil and sediment, particularly those with high organic carbon content. nih.gov Water bodies will contain dissolved silanols and low molecular weight siloxanes, with concentrations depending on hydrolysis rates and water turnover.

Geographical and Climatic Differences: Environmental conditions such as temperature, rainfall, and sunlight intensity vary geographically and will influence the rates of degradation and transport. For example, in warmer climates, hydrolysis and volatilization may be more rapid, while in areas with high rainfall, transport via runoff may be more significant.

Temporal Variations:

Short-term: Immediately following a release, the dominant process is the rapid hydrolysis of this compound. This is followed by the condensation of ethenylsilanetriol into various oligomeric and polymeric siloxanes. The concentrations of the parent compound and the initial hydrolysis product will therefore decrease over time, while the concentrations of the condensation products will initially increase and then slowly decrease as they undergo further degradation or become more strongly sorbed to environmental matrices.

Long-term: Over longer periods, the more persistent siloxane polymers will be the dominant species in soil and sediment. These will undergo slow degradation through abiotic and biotic pathways. The long-term environmental fate will likely involve the gradual breakdown of the siloxane backbone and the eventual incorporation of the silicon into the natural biogeochemical cycle. Studies on other siloxanes in sediment have shown that their concentrations can remain relatively stable over several years, indicating their persistence. frontiersin.org

The following interactive data table illustrates the expected spatiotemporal variations in the environmental behavior of this compound and its derivatives.

Environmental ScenarioDominant Chemical SpeciesKey ProcessesExpected Trend
Spatial: Near Point of Release (Soil/Water)This compound, Ethenylsilanetriol, EthanolHydrolysis, CondensationHigh concentrations of parent compound and initial degradation products.
Spatial: Downstream/Down-gradient from ReleaseVinyl-substituted Siloxane Oligomers and PolymersTransport, Sorption, DilutionLower concentrations, dominated by more persistent condensation products.
Spatial: AtmosphereEthanol, Volatile Vinyl-substituted SiloxanesVolatilization, PhotodegradationLow concentrations, subject to atmospheric transport and degradation.
Temporal: Short-term (Hours to Days)Ethenylsilanetriol, Low Molecular Weight SiloxanesRapid Hydrolysis and CondensationDecrease in parent compound, increase then decrease of intermediate products.
Temporal: Long-term (Months to Years)Higher Molecular Weight Siloxane PolymersSorption, Slow DegradationAccumulation and persistence in soil and sediment, with slow overall decline.

Emerging Research Frontiers and Future Outlook for Ethenyltriethoxysilane

Development of Novel Ethenyltriethoxysilane Derivatives

The inherent reactivity of this compound’s vinyl and trialkoxysilane functionalities allows for the synthesis of a diverse range of derivatives. This chemical adaptability is a key driver of its expanding applications, as it can be tailored to meet the specific demands of various advanced technologies.

Tailoring Functionality for Specific Applications

The development of novel derivatives of this compound is a burgeoning field of research, focused on customizing its properties for highly specific applications. The core strategy involves modifying the vinyl group or co-polymerizing it with other functional monomers to introduce new capabilities.

For instance, the vinyl group can undergo hydrosilylation, a versatile reaction that allows for the attachment of a wide array of functional groups. mdpi.com This process can be used to introduce moieties that enhance thermal stability, confer biocompatibility, or introduce specific catalytic activity. Research into the synthesis of organoalkoxysilanes has demonstrated the potential for creating complex, functionalized molecules through such reactions. mdpi.com

One area of significant interest is the development of this compound derivatives for use in advanced composites. By functionalizing the silane (B1218182), it is possible to improve its interaction with both the polymer matrix and reinforcing fillers, leading to materials with superior mechanical properties. The principles of using silane coupling agents to enhance the interfacial bonding in composites are well-established, and applying these to tailored this compound derivatives is a logical next step. dakenchem.com

The following table illustrates potential tailored functionalities that can be imparted to this compound derivatives and their target applications.

Functional Group Tailoring Method Target Application Potential Benefit
Amino GroupsCo-polymerization with amino-functional silanesBiocompatible coatings, biosensorsImproved cell adhesion, surface for biomolecule immobilization
Epoxy GroupsHydrosilylation with epoxy-containing compoundsHigh-performance adhesives, advanced compositesEnhanced adhesion to a wider range of substrates, improved cross-linking
Fluorinated ChainsHydrosilylation with fluorinated alkenesHydrophobic and oleophobic coatingsIncreased water and oil repellency, anti-fouling surfaces
Photo-responsive MoietiesIncorporation of light-sensitive groupsSmart coatings, controlled release systemsAbility to change properties (e.g., color, wettability) in response to light

Multi-Functional Silane Systems

Beyond single-function derivatives, there is a growing trend towards creating multi-functional silane systems based on this compound. These systems are designed to perform several roles within a material simultaneously, leading to more efficient and effective products.

A key approach in developing these systems is through the sol-gel process, where this compound is co-condensed with other organosilanes or metal alkoxides. dakenchem.com This allows for the creation of hybrid organic-inorganic materials with a unique combination of properties. For example, a multi-functional coating could be designed to be both hydrophobic and mechanically resistant by combining this compound with a hardness-enhancing silane like tetraethoxysilane. dakenchem.com

These multi-functional systems are particularly promising for applications in protective coatings, where a single layer can provide resistance to corrosion, abrasion, and environmental degradation. The ability to combine different functionalities at the molecular level opens up new possibilities for creating durable and high-performance materials. dakenchem.com

Advanced Manufacturing and Processing Technologies

The unique reactivity of this compound makes it a valuable component in advanced manufacturing processes, particularly in the rapidly evolving field of additive manufacturing. Its ability to participate in polymerization reactions and form stable cross-linked networks is key to its utility in these technologies.

Integration in Additive Manufacturing (e.g., 3D Printing)

This compound is emerging as a critical ingredient in the formulation of photopolymer resins for additive manufacturing, specifically in stereolithography (SLA) and Digital Light Processing (DLP) technologies. researchgate.netulprospector.comresearchgate.net In these processes, a liquid resin is selectively cured by light to build a three-dimensional object layer by layer.

The vinyl group of this compound is readily polymerizable via free-radical mechanisms initiated by photoinitiators upon exposure to UV or visible light. youtube.com This allows for the rapid solidification of the resin in the desired pattern. Furthermore, the triethoxy groups can undergo hydrolysis and condensation reactions, which can contribute to the final mechanical properties and thermal stability of the printed object. researchgate.net

The incorporation of this compound and its derivatives into 3D printing resins can offer several advantages:

Improved Mechanical Properties: The ability of the silane to form a cross-linked silica (B1680970) network within the polymer matrix can enhance the stiffness, strength, and thermal stability of the printed part.

Enhanced Adhesion: In composite 3D printing, where fillers like glass or carbon fibers are added to the resin, this compound can act as a coupling agent, improving the adhesion between the polymer matrix and the reinforcement.

Tunable Properties: By varying the concentration of this compound and co-polymerizing it with other monomers, the properties of the final printed object, such as flexibility and hardness, can be precisely controlled. researchgate.net

Dual-cure resins, which combine photochemical and thermal curing mechanisms, represent another exciting frontier where this compound could play a significant role. The vinyl group can participate in the initial UV curing, while the silane part could be involved in a secondary thermal curing process, leading to a highly cross-linked and robust final product.

Sustainable Processing Methods

As the demand for high-performance materials grows, so does the need for sustainable manufacturing processes. For organosilanes like this compound, the focus is on developing greener synthesis routes and reducing the environmental impact of their production. dakenchem.com

Traditional synthesis methods for organosilanes can involve hazardous reagents and generate significant waste. dakenchem.com Current research is exploring more environmentally friendly alternatives, such as:

Catalytic Routes: The use of highly efficient and selective catalysts can reduce energy consumption and by-product formation in the synthesis of trialkoxysilanes. google.com

Solvent-Free Processes: Developing manufacturing processes that minimize or eliminate the use of volatile organic solvents is a key goal for green chemistry. dakenchem.com

Chemical companies are increasingly committed to sustainable development, implementing management systems to monitor and improve their environmental performance. silane-chemical.com This includes responsible use of natural resources and minimizing the life cycle impacts of their products. silane-chemical.com While specific details on the sustainable production of this compound are not widely published, the general trends in the chemical industry point towards a future with more eco-friendly manufacturing processes for this important compound.

Intelligent and Responsive Materials Incorporating this compound

"Intelligent" or "smart" materials that can respond to external stimuli are a major focus of current materials science research. This compound, with its versatile chemistry, is a promising building block for creating such materials.

These materials are designed to change their properties in a controlled way in response to triggers like temperature, light, pH, or an electric field. The incorporation of this compound can provide a robust and tunable framework for these responsive systems.

One area of exploration is the development of shape-memory polymers (SMPs). shu.ac.uknih.gov These materials can be deformed and fixed into a temporary shape, and then recover their original shape upon exposure to a specific stimulus. This compound can be incorporated into the polymer network to provide the necessary cross-linking and structural integrity for this shape-memory effect. The ability to tailor the cross-link density by controlling the condensation of the trialkoxy groups could allow for fine-tuning of the shape-memory properties. mdpi.com

Stimuli-responsive hydrogels are another class of intelligent materials where this compound could find application. nih.govnih.gov These are cross-linked polymer networks that can absorb large amounts of water and change their volume in response to environmental changes. By incorporating this compound into the hydrogel structure, it is possible to create materials with enhanced mechanical strength and controlled swelling behavior. The vinyl groups can be co-polymerized with other monomers that impart stimulus-responsive properties, while the siloxane network provides a stable and durable matrix.

The table below summarizes the potential roles of this compound in different types of intelligent materials.

Intelligent Material Type Role of this compound Stimulus Potential Application
Shape-Memory PolymersCross-linking agent, provides structural stabilityTemperature, LightSelf-deployable structures, smart textiles, biomedical devices
Stimuli-Responsive HydrogelsForms a durable network, co-polymerizes with responsive monomerspH, Temperature, Ionic StrengthDrug delivery systems, sensors, soft robotics
Self-Healing MaterialsComponent of a dynamic polymer networkMechanical DamageCoatings with extended lifespan, re-workable adhesives

As research in this area progresses, it is expected that this compound and its derivatives will play an increasingly important role in the creation of a new generation of smart and responsive materials with a wide range of applications.

Self-Healing Composites and Coatings

The development of materials that can autonomously repair damage is a significant area of research, aiming to extend material lifespan and reduce maintenance costs. illinois.edunih.gov The primary mechanism for many self-healing polymers involves the encapsulation of a healing agent within microcapsules that are dispersed throughout a material matrix. researchgate.netippt.gov.plillinois.edu When a crack propagates through the material, it ruptures these microcapsules, releasing the healing agent which then polymerizes upon contact with a catalyst embedded in the matrix, effectively bonding the crack faces. illinois.edunih.gov

Research has shown that the surface modification of polyester (B1180765) fabrics with VTES, for example, increases the material's water repellency by creating a silicone network on the fabric surface, demonstrating its capacity to alter surface properties. researchgate.net In self-healing systems, this function is vital. By promoting adhesion at the interface, VTES can ensure that the stress is effectively transferred, and upon healing, the repaired site is well-integrated with the surrounding material. Studies on other silanes have confirmed that improving the interfacial bonding between the catalyst and the epoxy matrix can significantly enhance healing efficiency. The vinyl group of VTES can co-polymerize with the matrix resin, while the ethoxy groups, upon hydrolysis, form strong siloxane (Si-O-Si) bonds with inorganic components or the microcapsule surface, creating a robustly linked composite structure that is primed for effective autonomic repair.

Stimuli-Responsive Interfacial Systems

Stimuli-responsive materials, which change their properties in response to external triggers like pH, temperature, or light, are a key area of smart materials development. nih.govfrontiersin.org For this compound, its primary stimuli-responsive behavior lies in its hydrolysis and condensation reactions, which are highly sensitive to the chemical environment, particularly the presence of water and changes in pH. researchgate.net

The transformation of VTES from a monomer to a cross-linked polysiloxane network is a direct response to these stimuli. The process begins with the hydrolysis of the ethoxy groups (Si-OC₂H₅) into silanol (B1196071) groups (Si-OH). This reaction is a prerequisite for the subsequent condensation of these silanol groups to form stable siloxane bonds (Si-O-Si), which create the final protective or adhesive layer. researchgate.net

The rate and extent of these reactions are heavily influenced by the pH of the system. Acidic or alkaline conditions can catalyze the hydrolysis process. researchgate.net This pH-responsiveness is not typically used to create dynamically "switchable" surfaces that can be reversed multiple times, but it is fundamental in the controlled fabrication of interfacial layers. rsc.orgrsc.org By carefully controlling the pH during the application of VTES, researchers can precisely manage the kinetics of film formation, influencing the final structure and properties of the interface, such as its density, cross-link density, and adhesion strength. This controlled response to chemical stimuli is crucial for designing durable and high-performance interfacial systems for coatings and composites.

Bridging Multiscale Phenomena for Enhanced Material Design

A significant frontier in materials science is the ability to predict and design macroscopic material properties based on an understanding of phenomena at the molecular scale. This compound is a model compound for this type of multiscale approach due to the clear link between its molecular interactions and the resulting bulk performance of the composite materials it is part of.

Correlation of Molecular Interactions with Macroscopic Performance

The dual functionality of the this compound molecule is the key to its effectiveness. At the molecular level, two distinct reactions occur that directly influence macroscopic properties:

Inorganic Reaction: The triethoxy groups hydrolyze in the presence of water to form silanol groups. These silanols then condense with hydroxyl groups on the surface of inorganic materials (like glass fibers, silica, or metal substrates) to form strong, covalent Si-O-Si bonds. nih.gov

Organic Reaction: The vinyl group is available to react and co-polymerize with a wide range of organic polymer resins (such as polyethylene (B3416737), epoxies, and acrylics) through free-radical mechanisms. nih.gov

A detailed study on the grafting of VTES to macroporous silica gel provides specific data on how reaction conditions influence the resulting material structure.

PropertyBefore VTES Grafting (SG)After VTES Grafting (SG-VTS)
Specific Surface Area 512.56 m²/g431.82 m²/g
Maximum Probability Aperture 7.82 nm7.44 nm
This interactive table summarizes the changes in silica gel properties after modification with this compound, indicating successful grafting. Data sourced from a study on coupling agent modification of silica gel. nih.gov

Integrated Experimental and Computational Methodologies

To further bridge the gap between molecular behavior and macroscopic outcomes, researchers are increasingly integrating experimental analysis with computational modeling. gelest.com Molecular dynamics (MD) simulations are a powerful tool for visualizing and understanding the behavior of molecules at interfaces, which is often difficult to observe directly through experiments.

For a system involving this compound, an integrated approach would involve:

Experimental Analysis: Preparing VTES-treated surfaces or composites and measuring their macroscopic properties, such as adhesion strength (via pull-off or lap shear tests), corrosion resistance (via electrochemical impedance spectroscopy), and mechanical performance. nih.gov

Computational Modeling: Creating an atomistic model of the VTES molecule at the interface between an inorganic substrate and an organic polymer. MD simulations can then be run to study phenomena like the diffusion of polymer chains, the orientation of VTES molecules at the surface, and the formation of bonds. These simulations can calculate properties like interfacial binding energy, which is a predictor of adhesion strength.

By comparing the computational predictions with experimental results, researchers can validate their molecular models. Once validated, these models can be used to screen new formulations, predict the effect of different surface treatments, and optimize processing conditions without the need for extensive and time-consuming laboratory experiments. This integrated cycle of simulation, experimentation, and validation accelerates the design of new materials with enhanced properties.

Long-Term Stability and Durability Studies in Complex Environments

For this compound to be effective in real-world applications, from automotive coatings to aerospace composites, the materials it helps create must exhibit long-term stability and durability in complex and often harsh environments. Research in this area focuses on subjecting VTES-modified materials to accelerated aging tests and environmental stressors to predict their service life.

Key areas of investigation include:

Corrosion Resistance in Marine Environments: A major application for VTES is as a pretreatment for metals to improve the adhesion and performance of protective coatings. Studies have evaluated epoxy coatings on aluminum pretreated with VTES by exposing them to 3% NaCl solution for extended periods. nih.gov Electrochemical impedance spectroscopy (EIS) is used to monitor the coating's barrier properties over time, providing quantitative data on its ability to resist corrosion. These studies confirm that VTES pretreatment significantly enhances the long-term corrosion stability of the coating system. nih.gov Long-term studies on other silanes in actual marine environments for over a decade have shown the effectiveness of silane-based water-repellent treatments in preventing chloride ingress in concrete, demonstrating the durability of the siloxane network formed.

Thermal and Fire Degradation: The stability of VTES-modified composites at elevated temperatures is crucial for many applications. Thermogravimetric analysis (TGA) is used to study the thermal degradation behavior of these materials. researchgate.netrsc.org By heating a sample at a controlled rate, TGA can determine the temperatures at which the material begins to degrade and the amount of residual char, which is important for fire retardancy. Kinetic analysis methods, such as the Kissinger and Flynn-Wall-Ozawa models, are applied to the TGA data to calculate the activation energy of degradation, providing insight into the material's thermal stability. researchgate.net Studies on related thiol-ene/silicone composites show that the incorporation of silicon-containing components can increase the activation energy of degradation, indicating enhanced thermal stability. researchgate.net

Performance under Mechanical Stress: In many structural applications, materials are subjected to both environmental attack and mechanical loading. Studies on the behavior of pre-corroded aluminum alloys under cyclic loading, for example, provide insight into how materials fail in complex mechano-chemical environments. While not focused on VTES specifically, these methodologies are directly applicable to assessing the durability of VTES-strengthened composite interfaces under conditions of fatigue, corrosion, and stress.

These long-term studies are essential for validating the performance of this compound in demanding applications and for developing predictive models of material lifetime.

Q & A

Q. What experimental protocols are recommended for synthesizing ethenyltriethoxysilane in laboratory settings?

this compound is typically synthesized via hydrosilylation reactions, where triethoxysilane reacts with acetylene derivatives under catalytic conditions (e.g., Speier’s catalyst or platinum-based systems). Key steps include:

  • Stoichiometric control : Maintain a 1:1 molar ratio of triethoxysilane to acetylene to minimize side reactions.
  • Catalyst activation : Use inert atmospheres (N₂/Ar) to prevent oxidation of the catalyst.
  • Purification : Distillation under reduced pressure (e.g., 80–100°C at 10–20 mmHg) to isolate the product. Reference EPA documentation for polymer synthesis involving this compound to validate reaction parameters .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Storage : Keep in airtight containers under nitrogen, away from moisture and oxidizers, at temperatures below 25°C.
  • Handling : Use fume hoods, nitrile gloves, and splash goggles. Avoid contact with water (risk of exothermic hydrolysis).
  • Disposal : Neutralize residues with ethanol or isopropanol before disposal. Safety protocols align with tetraethoxysilane guidelines due to structural similarities .

Q. What characterization techniques confirm the structural integrity of this compound?

  • NMR spectroscopy : ¹H and ²⁹Si NMR to verify vinyl (-CH=CH₂) and ethoxy (-OCH₂CH₃) groups.
  • FTIR : Peaks at ~1600 cm⁻¹ (C=C stretch) and ~1080 cm⁻¹ (Si-O-C).
  • Mass spectrometry : Molecular ion peak at m/z 190 (C₈H₁₈O₃Si). Structural validation methods are derived from silane characterization standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in surface modification efficiency data when using this compound?

Contradictions often arise from variability in hydrolysis rates or substrate interactions. Methodological steps include:

  • Controlled hydrolysis : Standardize humidity (e.g., 40–60% RH) and solvent polarity (e.g., ethanol/water mixtures).
  • Surface analysis : Use XPS or ToF-SIMS to quantify silane layer uniformity.
  • Statistical validation : Apply ANOVA to compare datasets, ensuring sample sizes ≥3 replicates. Contradiction analysis frameworks from TRIZ models and qualitative research methodologies are applicable .

Q. What computational approaches model the reactivity of this compound in silane coupling reactions?

  • Quantum Chemistry (QC) : Calculate bond dissociation energies (BDEs) for Si-O and C=C bonds using DFT (e.g., B3LYP/6-31G*).
  • QSPR : Predict hydrolysis kinetics via regression models correlating molecular descriptors (e.g., polar surface area, logP).
  • Neural Networks : Train models on reaction datasets to optimize catalyst selection. These methods are validated in analogous studies on triethynylsilane derivatives .

Q. How should researchers design experiments to study the hydrolysis kinetics of this compound?

  • Kinetic monitoring : Use pH-stat titration to track ethoxy group release.
  • Variable control : Adjust temperature (20–60°C), solvent composition (e.g., H₂O/EtOH ratios), and catalyst presence (acid/base).
  • Data normalization : Express rates as [Si-OEt] consumed per unit time. Experimental design principles align with A Level Chemistry specifications for kinetic studies .

Methodological Guidelines

  • Data presentation : Raw datasets (e.g., NMR spectra, kinetic curves) should be appended, while processed data (e.g., rate constants, ANOVA tables) must appear in the main text .
  • Literature integration : Prioritize peer-reviewed sources from databases like CAS or Reaxys, avoiding non-academic platforms like benchchem.com .
  • Ethical analysis : Disclose limitations in toxicity data, as this compound’s cumulative effects remain understudied .

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